(S)-Benzyl (2-oxooxetan-3-YL)carbamate
Description
Propriétés
IUPAC Name |
benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFZPRQDHIUBDO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333188 | |
| Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26054-60-4 | |
| Record name | Benzyl [(3S)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a potential synthetic route and detailed characterization methods for the chiral compound (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Due to the limited availability of published data on this specific molecule, this document outlines a plausible synthesis strategy based on established organic chemistry principles, leveraging (S)-α-amino-β-hydroxypropionic acid as a starting material. Detailed experimental protocols for the proposed synthesis and subsequent characterization are provided. All quantitative data, including expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow for the synthesis is presented using a Graphviz diagram to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development who are interested in the synthesis and application of novel β-lactone derivatives.
Introduction
This compound is a chiral β-lactone containing a carbamate functional group. The oxetane-2-one (or β-lactone) ring is a four-membered cyclic ester that is a structural motif found in a number of biologically active natural products. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and intermediates in the synthesis of complex molecules. The benzyl carbamate moiety is a common protecting group for amines, known for its stability and selective removal, which makes this compound a potentially useful building block in organic synthesis.
This document details a proposed synthetic pathway and the expected characterization data for this compound, providing a foundational methodology for its preparation and analysis in a laboratory setting.
Proposed Synthesis
A plausible synthetic route to this compound commences with the readily available and chiral starting material, (S)-α-amino-β-hydroxypropionic acid (L-serine). The synthesis involves two key transformations: the protection of the amino group as a benzyl carbamate and the subsequent intramolecular cyclization to form the β-lactone ring.
Synthesis Workflow
The logical flow of the proposed synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (S)-2-((Benzyloxycarbonyl)amino)-3-hydroxypropanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (10.5 g, 0.1 mol) in 100 mL of a 1:1 mixture of water and dioxane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (16.8 g, 0.2 mol) in portions to maintain the temperature below 5 °C.
-
Protection Reaction: Slowly add benzyl chloroformate (17.1 g, 0.1 mol) dropwise over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Workup and Isolation: After completion, acidify the reaction mixture to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethyl acetate/hexane to afford (S)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoic acid as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoic acid (2.39 g, 10 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C. Add triethylamine (2.02 g, 20 mmol) dropwise.
-
Lactone Formation: Slowly add a solution of methanesulfonyl chloride (1.26 g, 11 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Workup and Isolation: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Characterization Data
The following table summarizes the expected quantitative data for the synthesized compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁NO₄[1] |
| Molecular Weight | 221.21 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Optical Rotation [α]D | Expected to be non-zero |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40-7.30 (m, 5H, Ar-H), 5.60 (d, 1H, NH), 5.15 (s, 2H, OCH₂Ph), 4.80 (m, 1H, CH-N), 4.50 (t, 1H, CH₂-O), 4.30 (dd, 1H, CH₂-O) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.0 (C=O, lactone), 156.0 (C=O, carbamate), 136.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.5 (OCH₂Ph), 65.0 (CH₂-O), 55.0 (CH-N) |
| FT-IR (KBr, cm⁻¹) ν | 3300 (N-H), 1820 (C=O, β-lactone), 1710 (C=O, carbamate), 1520 (N-H bend), 1250 (C-O) |
| Mass Spectrometry (ESI-MS) m/z | 222.07 [M+H]⁺, 244.05 [M+Na]⁺ |
Signaling Pathways and Experimental Workflows
As this compound is a synthetic building block, its direct involvement in signaling pathways is not yet established. However, its structural motifs suggest potential applications in the development of enzyme inhibitors, particularly for proteases where the strained β-lactone ring can act as an electrophilic trap for active site nucleophiles.
The general experimental workflow for the characterization of the synthesized compound is outlined below.
Caption: General workflow for the characterization of synthesized compounds.
Conclusion
This technical guide presents a feasible and detailed approach for the synthesis and characterization of this compound. The proposed two-step synthesis starting from L-serine is practical and relies on well-established chemical transformations. The provided experimental protocols and expected characterization data offer a solid foundation for any researcher or drug development professional looking to prepare and utilize this promising chiral building block. The methodologies and data presented herein are intended to accelerate research and development efforts in the synthesis of novel β-lactone containing compounds for various applications in medicinal chemistry and organic synthesis.
References
An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique strained β-lactone ring system, coupled with the carbamate functionality, makes it a versatile building block for the development of novel therapeutic agents and a valuable probe for studying enzymatic processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to off-white solid. Its core structure consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a benzyl carbamate substituent at the 3-position, conferring chirality to the molecule.
Table 1: Physicochemical Data for this compound
| Property | Value/Descriptor | Source |
| IUPAC Name | Benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate | [1] |
| CAS Number | 26054-60-4 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Melting Point | 131 - 133 °C (for the (R)-enantiomer) | |
| Boiling Point | 425.5 ± 44.0 °C (Predicted) | |
| Density | 1.31 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in acetone, acetonitrile, and chloroform. | |
| pKa | 10.32 ± 0.20 (Predicted) | |
| Appearance | White to Off-White Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the β-lactone and carbamate functional groups. The strained C=O of the β-lactone is anticipated to appear around 1820 cm⁻¹, while the carbamate C=O stretch is expected around 1710 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the oxetane ring would appear as a complex multiplet. The benzylic protons of the carbamate group would likely be a singlet, and the aromatic protons of the benzyl group would be observed in the aromatic region.
-
¹³C NMR: Distinct signals would be present for the carbonyl carbons of the lactone and carbamate, the carbons of the oxetane ring, and the carbons of the benzyl group.
-
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 221.21, corresponding to the molecular weight of the compound.[1]
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves a Mitsunobu reaction.[1]
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
(S)-N-(Benzyloxycarbonyl)-serine
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of (S)-N-(Benzyloxycarbonyl)-serine and triphenylphosphine in anhydrous THF and acetonitrile at -55°C under an inert atmosphere (e.g., argon or nitrogen), dimethyl azodicarboxylate is added dropwise.[1]
-
The reaction mixture is stirred at this temperature for a specified period, allowing for the intramolecular cyclization to form the β-lactone ring.
-
The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. This process has been reported to yield the product in approximately 72% yield.[1]
-
Logical Relationship of Synthesis
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the strained β-lactone ring and the carbamate group.
-
Nucleophilic Acyl Substitution: The strained lactone is susceptible to ring-opening by nucleophiles, which can attack the carbonyl carbon.
-
Oxidation and Reduction: The oxetane ring can undergo oxidation to form more reactive species or be reduced, leading to ring-opening and the formation of diols or amino alcohols.
-
Substitution Reactions: The carbamate moiety can also participate in substitution reactions.
Biological and Medicinal Chemistry Context
This compound serves as a crucial chiral building block in medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for various functional groups to improve physicochemical and pharmacokinetic properties of drug candidates.
The β-lactone structure is a known pharmacophore in various enzyme inhibitors. For instance, β-lactones are known to act as irreversible inhibitors of serine proteases. The strained ring system of this compound makes it a potential candidate for covalent modification of active site serine residues in such enzymes.
Potential Signaling Pathway Interaction
Caption: Potential mechanism of action via serine protease inhibition.
While specific enzyme targets for this compound are not yet extensively documented, its structural similarity to other β-lactone-containing inhibitors suggests its utility as a research tool to probe the activity of various enzymes, particularly those involved in proteolysis. Its derivatives are being explored for their potential inhibitory activities against a range of enzymes.[1]
Conclusion
This compound is a compound of significant interest due to its unique structural features and synthetic versatility. This guide has summarized its key physicochemical properties, outlined a common synthetic protocol, and discussed its potential applications in medicinal chemistry, particularly as a chiral building block and a probe for enzyme inhibition. Further research into its specific biological targets and mechanisms of action will undoubtedly expand its utility in the development of novel therapeutics.
References
Technical Guide: (S)-Benzyl (2-oxooxetan-3-yl)carbamate (N-Cbz-L-serine β-lactone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl (2-oxooxetan-3-yl)carbamate, also known as N-Cbz-L-serine β-lactone, is a chiral molecule featuring a strained β-lactone ring. This structural motif makes it a valuable reagent in organic synthesis and a potent inhibitor of certain enzymes. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its mechanism of action as a viral protease inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 26054-60-4 | |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | White solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
| InChI Key | CWFZPRQDHIUBDO-VIFPVBQESA-N | |
| SMILES | O=C1--INVALID-LINK--NC(OCC2=CC=CC=C2)=O |
Synthesis
Synthesis via Modified Mitsunobu Reaction
This compound can be synthesized from N-(benzyloxycarbonyl)-L-serine through an intramolecular cyclization using a modified Mitsunobu reaction.[2] The reaction involves the activation of the hydroxyl group of serine, which then undergoes a 4-exo-tet cyclization to form the β-lactone ring.[2]
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in Organic Syntheses.[3]
Reagents:
-
N-(benzyloxycarbonyl)-L-serine
-
Triphenylphosphine (Ph₃P)
-
Dimethyl azodicarboxylate (DMAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile
-
Hexane
-
Ethyl acetate
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum. The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).[3]
-
Addition of Serine Derivative: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of N-(benzyloxycarbonyl)-L-serine (dried under vacuum over P₂O₅) in anhydrous acetonitrile is added dropwise.[3]
-
Mitsunobu Cyclization: A pre-formed complex of dimethyl azodicarboxylate (DMAD) and triphenylphosphine is used for the cyclization.[2] Alternatively, DMAD is added slowly to the reaction mixture at -78°C. The reaction mixture is stirred at this temperature for 20 minutes and then allowed to slowly warm to room temperature over 2.5 hours.[3]
-
Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is suspended in a mixture of hexane and ethyl acetate (4:1). This suspension is then applied to a flash silica gel column packed with the same solvent system.[3]
-
Isolation of Product: The column is eluted with a gradient of hexane/ethyl acetate. Fractions containing the desired β-lactone are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield the pure this compound as a white solid.[3]
Biological Activity: Inhibition of Hepatitis A Virus 3C Proteinase
This compound has been identified as a potent, irreversible inhibitor of the 3C cysteine proteinase of Hepatitis A Virus (HAV), an enzyme crucial for viral replication.[4][5]
Kinetic Data
The inhibition kinetics of HAV 3C proteinase by this compound have been determined.[4]
| Kinetic Parameter | Value |
| k_inact | 0.70 min⁻¹ |
| K_I | 1.84 x 10⁻⁴ M |
| k_inact / K_I | 3800 M⁻¹ min⁻¹ |
Mechanism of Action
The mechanism of inhibition involves the nucleophilic attack of the active site cysteine residue (Cys-172) of the HAV 3C proteinase on the β-carbon of the oxetanone ring.[4][5] This attack leads to the opening of the strained β-lactone ring and the formation of a covalent bond, resulting in the alkylation of the cysteine thiol and irreversible inactivation of the enzyme.[4]
In contrast, the enantiomer of this compound acts as a reversible competitive inhibitor, highlighting the stereospecificity of the interaction.[4] The β-lactone motif represents a significant class of inhibitors for cysteine proteases.[4]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of the target compound.
Signaling Pathway: Mechanism of HAV 3C Proteinase Inhibition
Caption: Covalent modification and inactivation of HAV 3C proteinase.
References
- 1. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data, and synthesis protocol for the chiral compound (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a valuable building block in organic synthesis. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental procedure for its preparation.
Spectroscopic Data Summary
The spectroscopic data for this compound, also known as N-(Benzyloxycarbonyl)-L-serine β-lactone, is crucial for its identification and characterization. The following tables provide a consolidated summary of the available NMR, IR, and MS data.
NMR Spectroscopy
¹H NMR (360 MHz, CD₂Cl₂):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.3-7.4 | s | 5H | Ar-H |
| 5.5-5.7 | br s | 1H | NH |
| 5.12 | s | 2H | OCH₂Ph |
| 5.0-5.1 | m | 1H | N-CH-CO |
| 4.4 | m | 2H | CH-CH₂-O |
¹³C NMR:
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Description |
| 3355 | N-H stretching |
| 1847, 1828 | C=O stretching (β-lactone) |
| 1685 | C=O stretching (carbamate) |
| 1530 | N-H bending |
| 1268 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Technique | [M]⁺ | Calculated m/z | Found m/z |
| EI-MS | C₁₁H₁₁NO₄ | 221.0688 | 221.0681 |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the cyclization of N-(benzyloxycarbonyl)-L-serine. The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
N-(benzyloxycarbonyl)-L-serine
-
Triphenylphosphine
-
Dimethyl azodicarboxylate (DMAD)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of triphenylphosphine in anhydrous tetrahydrofuran is prepared in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, dimethyl azodicarboxylate is added dropwise.
-
A solution of N-(benzyloxycarbonyl)-L-serine in anhydrous tetrahydrofuran is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for a short period and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the final product.
References
In-depth Technical Guide on the Biological Activity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Review of the Biological Activity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
Executive Summary
This technical guide addresses the biological activity of the chiral organic compound this compound. An exhaustive search of scientific literature and chemical databases was conducted to collate and analyze existing data on its synthesis, chemical properties, and, most importantly, its biological functions.
The investigation reveals that while this compound is a known chemical entity, primarily utilized as a building block in organic synthesis, there is a significant lack of publicly available data on its specific biological activity. General knowledge of the constituent chemical moieties—the oxetane ring and the carbamate group—suggests potential areas of biological relevance, which are discussed herein. However, it must be emphasized that direct experimental evidence for the biological activity of the title compound is not available in the reviewed literature.
Introduction
This compound is a chiral molecule featuring a strained four-membered oxetane ring and a carbamate functional group. The presence of these two key features has prompted interest in its potential applications in medicinal chemistry and biological studies. Oxetane rings are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, while the carbamate group is a well-established pharmacophore, notably in the class of cholinesterase inhibitors.
This document aims to provide a detailed overview of what is currently known about this compound and to explore its hypothetical biological activities based on the properties of its structural components.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 26054-60-4 |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound has been described in the chemical literature. A common synthetic route involves the formation of the oxetane ring followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group.
A generalized workflow for a potential synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
Hypothetical Biological Activity and Signaling Pathways
While no specific biological activity has been experimentally determined for this compound, its structural features suggest potential interactions with certain biological targets.
Potential as a Cholinesterase Inhibitor
The carbamate functional group is a classic pharmacophore for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamate inhibitors typically act as pseudo-substrates, carbamoylating a serine residue in the active site of the enzyme, which leads to a transiently inactivated enzyme. This mechanism is the basis for the therapeutic effect of drugs like rivastigmine in the treatment of Alzheimer's disease.
A hypothetical mechanism of cholinesterase inhibition is depicted below.
Caption: Hypothetical mechanism of cholinesterase inhibition by a carbamate compound.
Potential as a Caspase Inhibitor
Certain carbamate-containing molecules have been investigated as inhibitors of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). The strained oxetane ring could potentially act as a reactive electrophile that forms a covalent bond with the catalytic cysteine residue in the caspase active site.
A speculative logical relationship for this potential activity is shown below.
Caption: Logical diagram of potential caspase inhibition.
Review of Experimental Data
A thorough review of published scientific literature did not yield any quantitative biological data for this compound. There are no reported IC₅₀ or EC₅₀ values, binding affinities, or efficacy data from in vitro or in vivo studies. Consequently, no tables of quantitative data can be presented.
Experimental Protocols
As no specific biological assays have been reported for this compound, detailed experimental protocols for its biological evaluation are not available. For researchers interested in investigating the potential biological activities of this compound, standard assay protocols for cholinesterase and caspase inhibition would be appropriate starting points.
Conclusion and Future Directions
This compound is a commercially available chiral building block with potential, yet unproven, biological activity. Based on its chemical structure, it is hypothesized to have potential as a cholinesterase or caspase inhibitor. However, there is a clear absence of experimental data to support these hypotheses.
Future research should focus on the biological evaluation of this compound. Initial screening against a panel of enzymes, including various cholinesterases and caspases, would be a logical first step. Should any significant activity be identified, further studies to determine the mechanism of action, structure-activity relationships, and potential therapeutic applications would be warranted.
Disclaimer: This document is a summary of publicly available information and theoretical considerations. The absence of reported biological activity does not definitively mean the compound is inactive. It underscores the need for experimental investigation to elucidate the pharmacological profile of this compound.
An In-depth Technical Guide on the Core Mechanism of Action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been published on the specific biological mechanism of action of (S)-Benzyl (2-oxooxetan-3-YL)carbamate. This guide provides a comprehensive overview of its chemical properties and synthesis, and proposes a putative mechanism of action based on the well-established activity of the carbamate functional group.
Introduction
This compound is a chiral organic compound featuring a strained four-membered oxetane ring and a carbamate functional group.[1] Its unique structural characteristics, including the reactive oxetane ring and the biologically active carbamate moiety, make it a molecule of interest in medicinal chemistry and organic synthesis.[1] While it is primarily utilized as a versatile building block for the synthesis of more complex molecules, its carbamate structure suggests a potential mode of action as an enzyme inhibitor.[1][2] This document consolidates the available information on its synthesis and physicochemical properties and discusses its potential mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H11NO4 | [1][3] |
| Molecular Weight | 221.21 g/mol | [1][3] |
| CAS Number | 26054-60-4 | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
| Lipophilicity (iLOGP) | 1.65 | [1] |
| Log Kp (skin permeation) | -6.82 cm/s | [1] |
| GI Absorption | High | [1] |
| P-gp Substrate | No | [1] |
| CYP Inhibition | Does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 | [1] |
Synthesis
The synthesis of this compound has been described and involves the use of dimethyl azodicarboxylate and triphenylphosphine in a solvent mixture of tetrahydrofuran and acetonitrile at low temperatures under an inert atmosphere, achieving a yield of 72%.[1]
Below is a generalized workflow for the synthesis of this compound.
Putative Mechanism of Action: Acetylcholinesterase Inhibition
Due to the presence of the carbamate functional group, it is hypothesized that this compound may act as an inhibitor of acetylcholinesterase (AChE). This is a well-documented mechanism for many carbamate-containing compounds.[4] The proposed mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme.[5][6]
This interaction is typically a pseudo-irreversible inhibition, where the carbamylated enzyme is temporarily inactivated. The subsequent hydrolysis to regenerate the active enzyme is a slow process, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[5][6]
The general mechanism of AChE inhibition by carbamates proceeds as follows:
-
Binding: The carbamate inhibitor binds to the active site of acetylcholinesterase.
-
Carbamylation: The serine residue in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the alcohol portion of the carbamate.
-
Inhibition: The carbamylated enzyme is inactive and cannot hydrolyze acetylcholine.
-
Decarbamylation: The carbamylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.
Experimental Protocols
While no specific experimental protocols for the biological activity of this compound have been published, a standard assay to test the hypothesis of acetylcholinesterase inhibition would be Ellman's assay.
General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
This compound (test compound).
-
A known AChE inhibitor as a positive control (e.g., physostigmine).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
-
Procedure:
-
Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add various concentrations of the test compound or the positive control to the respective wells. A solvent control (containing only the solvent used to dissolve the compounds) should also be included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader. The absorbance increases over time as the thiocholine produced by the hydrolysis of ATCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
This compound is a valuable chiral building block in synthetic chemistry. Based on its chemical structure, specifically the presence of a carbamate moiety, its primary putative mechanism of biological action is the inhibition of acetylcholinesterase. This proposed mechanism is based on the well-established activity of the carbamate class of compounds. Further experimental validation, such as through in vitro enzyme inhibition assays, is necessary to confirm this hypothesis and to quantify its inhibitory potency. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in the potential applications of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chiral Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical guide provides a comprehensive overview of the chiral synthesis of this compound, a valuable building block in organic synthesis. The primary and most established method for this synthesis involves the intramolecular cyclization of N-benzyloxycarbonyl-L-serine via a Mitsunobu reaction. This guide details the experimental protocol, presents key quantitative data, and visualizes the synthetic pathway and workflow.
Synthetic Pathway Overview
The synthesis commences with the commercially available N-benzyloxycarbonyl-L-serine (N-Cbz-L-serine). This precursor undergoes an intramolecular cyclization reaction under Mitsunobu conditions to yield the target molecule, this compound. The reaction proceeds with an inversion of stereochemistry at the C-3 position of the serine derivative.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Reactants and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| N-Benzyloxycarbonyl-L-serine | C11H13NO5 | 239.22 | Starting Material |
| Triphenylphosphine (PPh3) | C18H15P | 262.29 | Reagent |
| Dimethyl azodicarboxylate (DMAD) | C4H6N2O4 | 146.10 | Reagent |
| This compound | C11H11NO4 | 221.21 | Product |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) and Acetonitrile (MeCN) |
| Reaction Temperature | -55 °C to room temperature |
| Reaction Time | ~3 hours |
| Reported Yield | 72% |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value |
| Melting Point | 133–134 °C |
| Specific Rotation | [α]D25 = -26.8° (c = 1, MeCN) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][2][3]
Materials:
-
N-Benzyloxycarbonyl-L-serine
-
Triphenylphosphine (PPh3)
-
Dimethyl azodicarboxylate (DMAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringe
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Reaction Vessel: A dry, 2-L, three-necked round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.
-
Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). The mixture is stirred until the triphenylphosphine is fully dissolved and then cooled to -78 °C using a dry ice/acetone bath.
-
Formation of the Mitsunobu Complex: Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -75 to -78 °C for 10 minutes, during which a milky white slurry forms.
-
Addition of the Starting Material: A solution of N-benzyloxycarbonyl-L-serine (38.3 g, 160 mmol) in anhydrous tetrahydrofuran (240 mL) is added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The reaction mixture is stirred at -75 to -77 °C for 20 minutes after the addition is complete. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature over approximately 2.5 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting syrup is suspended in a hexane/ethyl acetate mixture (4:1, 20 mL), and an additional 30 mL of ethyl acetate is added to dissolve the residue. This solution is then loaded onto a silica gel column (800 g) packed with a hexane/ethyl acetate (4:1) mixture for flash chromatography.
-
Isolation of the Product: The column is eluted with a hexane/ethyl acetate gradient. Fractions containing the pure product are combined and concentrated on a rotary evaporator to yield this compound as a white solid. A reported yield for a similar synthesis is 72%.[2]
Visualizations
Diagram 1: Synthetic Pathway
References
An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl (2-oxooxetan-3-YL)carbamate , a chiral building block with the CAS number 26054-60-4, has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a strained β-lactone ring and a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile precursor for a variety of pharmacologically relevant molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, supported by detailed experimental protocols and quantitative data.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .[1] The presence of the strained four-membered oxetane ring is a key structural feature that influences its reactivity, particularly its susceptibility to nucleophilic attack.[1] Crystallographic studies have confirmed that the benzyl group and the lactone carbonyl adopt a nearly perpendicular orientation, which minimizes steric hindrance.[1] The molecule is known to form pseudosymmetric R22(8) dimers in the solid state through N—H⋯O hydrogen bonds.[1]
| Property | Value |
| CAS Number | 26054-60-4 |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, inert atmosphere |
| GI Absorption | High |
| P-gp Substrate | No |
| CYP Inhibition | Does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 |
| Log Kp (skin permeation) | -6.82 cm/s |
| Lipophilicity (iLOGP) | 1.65 |
Synthesis
The enantioselective synthesis of this compound can be achieved through a modified Mitsunobu reaction from N-(benzyloxycarbonyl)-L-serine. This method provides the desired β-lactone with high optical purity.
Experimental Protocol: Synthesis from N-(Benzyloxycarbonyl)-L-serine[2]
Materials:
-
N-(Benzyloxycarbonyl)-L-serine (dried over P₂O₅)
-
Triphenylphosphine (dried over P₂O₅)
-
Dimethyl azodicarboxylate (DMAD)
-
Tetrahydrofuran (THF), freshly distilled from sodium benzophenone ketyl
-
Acetonitrile, freshly distilled from CaH₂
-
Dry ice-acetone bath
-
Argon atmosphere
Procedure:
-
A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet adaptor, a low-temperature thermometer, and a rubber septum is charged with THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).
-
The solution is cooled to -78°C using a dry ice-acetone bath.
-
Dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes, resulting in a pale yellow solution that turns into a milky white slurry after stirring for 10 minutes at -75° to -78°C.
-
A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in THF (240 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at -75° to -77°C for 20 minutes, then allowed to warm slowly to room temperature over 2.5 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography on silica gel to afford this compound. A reported yield for a similar reaction is 72%.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural integrity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Data |
| FT-IR (cm⁻¹) | 1820 (C=O, β-lactone), 1710 (C=O, carbamate)[1] |
| ¹H NMR | Data not available in the search results |
| ¹³C NMR | Data not available in the search results |
| Mass Spectrometry | Data not available in the search results |
Chemical Reactivity and Applications
The strained β-lactone ring of this compound makes it a versatile intermediate for the synthesis of various functionalized molecules. It can undergo several types of reactions:
-
Ring-opening reactions: The oxetane ring can be opened by various nucleophiles, providing access to a range of β-substituted α-amino acid derivatives.
-
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.[1]
-
Reduction: Reduction can lead to the opening of the oxetane ring to yield functional groups like alcohols or amines.[1]
-
Nucleophilic Substitution: Substitution can occur at the carbamate group or within the oxetane ring.[1]
Caption: Reactivity of this compound.
This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[1] Its chirality and the reactive nature of the β-lactone make it an attractive starting material for the stereoselective synthesis of bioactive compounds.
Biological Relevance
While direct biological activity data for this compound is limited in the provided search results, its structural motifs are present in molecules with known biological functions. The carbamate group is a common feature in many pharmaceuticals, and the oxetane ring is increasingly utilized in drug design as a bioisostere for other functional groups to improve metabolic stability and other pharmacokinetic properties.[1] Derivatives of this compound are being investigated for their potential as enzyme inhibitors.[1]
Conclusion
This compound is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its efficient synthesis and the unique reactivity of its strained β-lactone ring provide access to a wide range of complex and stereochemically defined molecules. Further research into its applications in the synthesis of novel therapeutic agents is warranted.
References
Discovery and history of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate: Discovery, Synthesis, and Potential Applications
Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery, historical development, and dedicated biological evaluation of this compound. This guide provides a comprehensive analysis based on the well-established chemistry of its core components: the benzyl carbamate moiety and the 2-oxooxetane (β-lactone) ring system. Inferences on its synthesis and potential biological relevance are drawn from established principles in organic and medicinal chemistry.
Introduction
This compound is a chiral organic molecule incorporating a benzyl carbamate protecting group and a reactive β-lactone ring. The benzyl carbamate, often abbreviated as Cbz or Z, is a cornerstone in synthetic organic chemistry, particularly for the temporary protection of amine functionalities during complex molecular syntheses.[1][2][3][4] The 2-oxooxetane, or β-lactone, is a four-membered cyclic ester known for its significant ring strain and, consequently, its high reactivity. This structural motif is found in a variety of biologically active natural products with potent antibiotic, antifungal, and antitumor properties.[5][6][7] The stereochemistry at the C3 position of the oxetane ring suggests that this compound is likely synthesized with a specific biological target in mind.
Inferred Discovery and History
While the specific timeline of the first synthesis of this compound is not documented in readily accessible literature, its existence as a commercially available compound indicates that a synthetic route has been successfully developed. The discovery of β-lactone-containing natural products dates back to 1952 with the isolation of anisatin.[5] The development of synthetic methodologies for constructing the strained β-lactone ring has been an active area of research for decades, with key methods including the lactonization of β-hydroxy carboxylic acids and [2+2] cycloadditions.[8][9][10]
The benzyl carbamate protecting group was introduced by Max Bergmann and Leonidas Zervas in 1932 and has since become an indispensable tool in peptide synthesis and the synthesis of other complex molecules containing primary or secondary amines.[4] It is plausible that this compound was first synthesized as a chiral building block or intermediate in a larger synthetic campaign, likely leveraging the established chemistries of both the Cbz protecting group and β-lactone formation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | White to off-white solid |
| SMILES | C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2 |
| Chirality | (S)-configuration at C3 of the oxetane ring |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound would likely start from a readily available chiral precursor, such as an (S)-α-amino acid. A common strategy for the synthesis of β-lactones from α-amino acids involves the conversion of the amino acid to a β-hydroxy acid, followed by cyclization.
The proposed synthetic workflow is as follows:
-
Protection of the Amino Group: The synthesis would commence with the protection of the amino group of a suitable (S)-α-amino acid derivative, such as (S)-serine methyl ester, with a benzyl carbamate (Cbz) group. This is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]
-
Formation of a β-Hydroxy Acid Derivative: The carboxylic acid functionality of the Cbz-protected amino acid would then be converted to a suitable precursor for cyclization.
-
Cyclization to form the β-Lactone Ring: Intramolecular cyclization of the resulting β-hydroxy acid derivative would yield the desired 2-oxooxetane ring. This step is often promoted by reagents that facilitate lactonization.[11][12]
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Representative Examples)
As specific protocols for the synthesis of the title compound are not available, the following are representative procedures for the key transformations involved in its plausible synthesis.
Benzyl Carbamate (Cbz) Protection of an Amine
This protocol describes the general procedure for the protection of a primary amine using benzyl chloroformate.
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Water
Procedure:
-
Dissolve the primary amine in a mixture of DCM and a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the Cbz-protected amine, which may be purified by recrystallization or column chromatography.
Synthesis of a β-Lactone from a β-Hydroxy Acid
This protocol outlines a general method for the cyclization of a β-hydroxy acid to a β-lactone using a dehydrating agent.
Materials:
-
β-Hydroxy carboxylic acid (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the β-hydroxy carboxylic acid in pyridine at 0 °C.
-
Add benzenesulfonyl chloride dropwise to the solution.
-
Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-lactone.
-
Purify the product by column chromatography or distillation.
Potential Biological Activity and Applications
The biological significance of this compound can be inferred from the known activities of its constituent functional groups.
The Role of the Carbamate Group
The carbamate functional group is a common structural motif in a wide range of pharmaceuticals and agrochemicals.[13][14] Carbamate derivatives have been reported to exhibit a broad spectrum of biological activities, including:
-
Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases.[15]
-
Anticancer Activity: Several carbamate-containing compounds have shown promise as anticancer agents.[16]
-
Antitubercular Activity: Recent studies have identified novel benzyl carbamates with potent in vitro and in vivo efficacy against Mycobacterium tuberculosis.[17]
dot
Caption: General mechanism of enzyme inhibition by carbamates.
The Role of the β-Lactone Ring
The strained four-membered ring of β-lactones makes them susceptible to nucleophilic attack, a property that is often responsible for their biological activity.[6][18] They can act as irreversible inhibitors of enzymes by acylating nucleophilic residues (e.g., serine, threonine, or cysteine) in the enzyme's active site. Natural products containing the β-lactone motif have demonstrated a range of potent biological effects:
-
Antibacterial and Antifungal Activity: Many β-lactone natural products exhibit significant antimicrobial properties.[5]
-
Antitumor Activity: The proteasome inhibitor salinosporamide A, which contains a β-lactone, has been in clinical trials for cancer treatment.[18]
-
Enzyme Inhibition: β-Lactones are known to inhibit a wide variety of enzymes, including lipases, proteases, and fatty acid synthases.[5]
dot
Caption: General mechanism of irreversible enzyme inhibition by β-lactones.
Given the dual nature of its structure, this compound could potentially serve as a valuable synthon in medicinal chemistry. The benzyl carbamate can be readily removed under mild conditions to unmask a primary amine, which can then be further functionalized.[4] Alternatively, the intact molecule could be investigated as a potential biologically active agent in its own right, with the β-lactone acting as a reactive "warhead" for covalent modification of biological targets.[19]
Quantitative Data Summary
Due to the lack of specific literature on this compound, a dedicated table of quantitative data for this compound cannot be provided. However, the following tables summarize representative yields for the key synthetic transformations discussed.
Table 1: Representative Yields for Benzyl Carbamate (Cbz) Protection of Amines
| Starting Amine | Reaction Conditions | Yield (%) | Reference |
| Glycine ethyl ester | Cbz-Cl, NaHCO₃, Dioxane/H₂O | 85-90 | General Procedure |
| L-Alanine | Cbz-Cl, NaOH, H₂O | 80-85 | General Procedure |
| Benzylamine | Cbz-Cl, Pyridine, DCM | >95 | General Procedure |
Table 2: Representative Yields for β-Lactone Synthesis from β-Hydroxy Acids
| Starting β-Hydroxy Acid | Cyclization Method | Yield (%) | Reference |
| (S)-3-Hydroxy-4-methylpentanoic acid | Benzenesulfonyl chloride, Pyridine | 75 | [12] |
| (R)-3-Hydroxybutanoic acid | Mukaiyama's reagent | 80 | General Procedure |
| 3-Hydroxy-3-phenylpropanoic acid | Methanesulfonyl chloride, Et₃N | 65 | General Procedure |
Conclusion
This compound is a chiral molecule whose full scientific story is yet to be told in the public domain. Its structure, combining the versatile benzyl carbamate protecting group with the reactive and biologically relevant β-lactone ring, suggests significant potential as a synthetic intermediate and a candidate for biological evaluation. While direct data is scarce, a comprehensive understanding of the well-established chemistry of its constituent parts allows for the formulation of a logical synthetic strategy and informs predictions about its potential applications in drug discovery and development. Further research into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE [mdpi.com]
- 16. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioxconomy.com [bioxconomy.com]
Methodological & Application
Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Benzyl (2-oxooxetan-3-YL)carbamate, also known as N-benzyloxycarbonyl-L-serine β-lactone, is a versatile and highly reactive intermediate in organic synthesis. Its strained four-membered β-lactone ring makes it susceptible to nucleophilic attack, enabling a variety of chemical transformations. This document provides detailed protocols for its synthesis and its application in the preparation of valuable building blocks for drug discovery and development, including non-protein amino acids and peptide fragments. The carbamate functional group is a common motif in many therapeutic agents, and this β-lactone serves as a chiral precursor for their synthesis.[1]
Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | White solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of this compound
The primary method for synthesizing this compound is through the intramolecular cyclization of N-Cbz-L-serine using a modified Mitsunobu reaction. This reaction proceeds via activation of the hydroxyl group, leading to a 4-exo-tet cyclization mechanism with inversion of configuration at the C-3 position.[2][3]
Experimental Protocol: Mitsunobu Cyclization of N-Cbz-L-serine
This protocol is adapted from established procedures for the synthesis of serine β-lactones.[2][4]
Materials:
-
N-Cbz-L-serine
-
Triphenylphosphine (Ph₃P)
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Mitsunobu Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add dimethyl azodicarboxylate (1.1 eq) dropwise. Stir the mixture at -78°C for 30 minutes to preform the betaine complex.
-
Addition of N-Cbz-L-serine: In a separate flask, dissolve N-Cbz-L-serine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold (-78°C) solution of the preformed Mitsunobu reagent.
-
Reaction: Stir the reaction mixture at -78°C and allow it to slowly warm to room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain the desired β-lactone along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
-
Purification: Rapid purification is crucial to avoid polymerization or degradation of the β-lactone.[2] The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The β-lactone is often a white solid upon isolation.
Reaction Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | N-Cbz-L-serine | [2][3] |
| Key Reagents | Ph₃P, DMAD | [2][3] |
| Solvent | Anhydrous THF | [2] |
| Temperature | -78°C to room temperature | [2][3] |
| Noteworthy Point | A slight excess of DMAD can improve yield by consuming unreacted triphenylphosphine, which can cause polymerization. | [2] |
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis: Ring-Opening Reactions
The high ring strain of the β-lactone allows for facile ring-opening with a variety of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing complex molecules.
Synthesis of β-Substituted Alanines
The ring-opening of this compound with various nucleophiles provides access to a range of β-substituted alanines, which are valuable non-protein amino acids for drug development.
This protocol describes the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines from the corresponding β-lactone, which can be adapted for the Cbz-protected analogue.
Materials:
-
This compound
-
Heterocyclic amine (e.g., pyrrolidine, piperidine, morpholine)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Nucleophile Addition: Add the heterocyclic amine (1.1 - 1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired N-Cbz-β-(sec-amino)alanine derivative.
Ring-Opening Reaction Data:
| Nucleophile | Reaction Site of Attack | Product Type | Reference |
| Aqueous NaOH | Carbonyl carbon | N-Cbz-L-serine (regenerated) | [2][3] |
| Acidic Water | C-3 methylene group | N-Cbz-β-hydroxyalanine | [2][3] |
| Heterocyclic Amines | C-3 methylene group | N-Cbz-β-(sec-amino)alanines | [2] |
| Cysteine Thiol | Carbonyl carbon | Peptidyl thioester | [5] |
Ring-Opening Pathways Diagram:
Caption: Nucleophilic ring-opening pathways of the β-lactone.
Application in Peptide Synthesis
This compound can be used for C-terminal activation in peptide ligation, offering an alternative to traditional methods. The ring strain facilitates rapid ligation.[5]
This protocol is based on the ligation of a β-lactone-containing peptide with a cysteine-bearing peptide.[5]
Materials:
-
Peptide with a C-terminal β-lactone
-
Cysteine-containing peptide
-
Aqueous buffer (e.g., PBS with adjusted pH) or aqueous solution with an organic base (e.g., triethylamine)
Procedure:
-
Reaction Setup: Dissolve the peptide with the C-terminal β-lactone (e.g., 0.1 eq) and the cysteine-bearing peptide (1.0 eq) in the chosen reaction buffer to a final concentration of around 10 mM.
-
pH Adjustment: The pH of the reaction is critical. While neutral pH (6.8-7.8) may lead to hydrolysis, a higher pH (e.g., pH 8 with Et₃N, or up to pH 10) can facilitate the formation of the more nucleophilic cysteine thiolate, promoting the desired ligation.[5]
-
Reaction: The reaction is typically carried out at room temperature (25°C) or slightly elevated temperature (35°C) for a duration of 30 minutes to 6 hours.[5]
-
Analysis and Purification: The reaction progress can be monitored by HPLC. The final ligated peptide can be purified using standard peptide purification techniques like preparative HPLC.
Peptide Ligation Reaction Data:
| Parameter | Condition | Outcome | Reference |
| pH 6.8 - 7.8 | PBS Buffer | Exclusive hydrolysis of β-lactone | [5] |
| pH 8 | Et₃N in water | Successful ligation in excellent yields (e.g., 89-93%) | [5] |
| pH ~10 | Aqueous Buffer | Facilitates formation of cysteine thiolate, promoting ligation | [5] |
| Temperature | 25°C - 35°C | - | [5] |
| Reaction Time | 30 min - 6 h | Shorter ligation times compared to other methods | [5] |
Peptide Ligation Workflow Diagram:
Caption: Workflow for β-lactone-mediated peptide ligation.
Conclusion
This compound is a valuable chiral building block in organic synthesis. Its synthesis via Mitsunobu cyclization is well-established, and its reactivity towards nucleophiles allows for the stereoselective synthesis of a variety of important compounds, including modified amino acids and peptides. The protocols and data presented herein provide a comprehensive guide for researchers interested in utilizing this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Careful control of reaction conditions is essential to maximize yields and minimize side reactions, given the labile nature of the β-lactone ring.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (S)-Benzyl (2-oxooxetan-3-YL)carbamate in Medicinal Chemistry: A Versatile Chiral Building Block
(S)-Benzyl (2-oxooxetan-3-YL)carbamate , a chiral β-lactone, serves as a valuable and versatile building block in medicinal chemistry. Its utility stems from the unique combination of a strained four-membered oxetanone ring and a readily cleavable benzyloxycarbonyl (Cbz) protecting group. This structure allows for the stereoselective introduction of a protected β-amino acid moiety, a common structural motif in a wide array of biologically active molecules. The inherent ring strain of the β-lactone facilitates nucleophilic ring-opening reactions, making it an excellent electrophile for the construction of more complex molecular architectures.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of various therapeutic agents, particularly enzyme inhibitors. The β-lactone moiety can act as a reactive pharmacophore that forms a covalent bond with nucleophilic residues, such as serine or cysteine, in the active site of an enzyme, leading to irreversible inhibition.
Key Therapeutic Areas:
-
Antiviral Agents: N-protected β-lactones are precursors to peptidomimetics that can inhibit viral proteases, crucial enzymes for viral replication. For instance, they can be utilized in the synthesis of core structures found in HIV protease inhibitors.
-
Antibacterial Agents: The β-lactam ring, structurally similar to the β-lactone, is the cornerstone of penicillin and cephalosporin antibiotics. While not a β-lactam itself, this compound can be a precursor to novel antibacterial agents that may function as β-lactamase inhibitors.[1][2]
-
Anticancer Agents: Many natural products with β-lactone scaffolds exhibit potent anticancer activity.[3][4] This building block provides a synthetic entry to novel compounds that can target various pathways involved in cancer progression.
-
Serine Hydrolase Inhibitors: The reactivity of the β-lactone ring makes it an ideal candidate for designing inhibitors of serine hydrolases, a large family of enzymes implicated in various diseases, including metabolic disorders and cancer.[5]
| Compound Class Derived from β-Lactones | Target Enzyme/Protein | Representative IC50/Ki Values |
| Peptidomimetic Protease Inhibitors | Viral Proteases (e.g., HIV Protease) | 0.1 nM - 50 µM |
| Serine Hydrolase Inhibitors | Fatty Acid Amide Hydrolase (FAAH) | 10 nM - 10 µM |
| β-Lactamase Inhibitors | Bacterial β-Lactamases | 50 nM - 25 µM |
Experimental Protocols
The following protocols describe the synthesis of the parent compound and a general procedure for its application as a chiral building block.
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of N-protected β-lactones from α-amino acids.
Materials:
-
N-Cbz-L-serine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Dissolve N-Cbz-L-serine (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution with stirring.
-
Add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
Protocol 2: General Protocol for Nucleophilic Ring-Opening
This protocol outlines a general method for using this compound to synthesize a peptidomimetic fragment.
Materials:
-
This compound
-
A primary or secondary amine (nucleophile)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine nucleophile (1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.
-
Add this compound (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product, a β-amino acid derivative, can be purified by column chromatography or recrystallization.
-
The Cbz protecting group can be subsequently removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine for further elaboration.
Visualizations
The following diagrams illustrate the key synthetic logic and a representative experimental workflow.
Caption: Synthetic utility of the title compound.
Caption: Ring-opening workflow.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and chemical diversity of β-lactone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a unique chemical entity that incorporates two key reactive pharmacophores: a benzyl carbamate group and a strained β-lactone (2-oxooxetane) ring. The benzyl carbamate moiety is a known scaffold for inhibitors of cysteine proteases, while the electrophilic β-lactone ring has the potential to covalently modify the active sites of various enzymes, including serine hydrolases and cysteine proteases. This combination makes it a compound of significant interest for drug discovery and chemical biology, particularly in the development of targeted covalent inhibitors.
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has gained considerable attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3][4][5] The 3-substituted pattern, as seen in this molecule, is a common and synthetically accessible arrangement.[2][4]
These application notes provide detailed protocols for the proposed synthesis and enzymatic evaluation of this compound as a potential cysteine protease inhibitor.
Potential Applications
-
Covalent Inhibitor of Cysteine Proteases: The benzyl carbamate group can guide the molecule to the active site of cysteine proteases, such as cathepsins or viral proteases like SARS-CoV-2 Mpro.[6] The strained β-lactone ring can then act as an electrophilic "warhead," reacting with the catalytic cysteine residue to form a stable covalent bond, leading to irreversible inhibition.
-
Probe for Activity-Based Protein Profiling (ABPP): The reactivity of the β-lactone could be harnessed to develop chemical probes for identifying and characterizing new enzyme targets within the serine hydrolase or cysteine protease families directly in complex biological systems.[7]
-
Intermediate for Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the β-lactone for ring-opening reactions to introduce diverse functionalities.[8]
Data Presentation
The following table summarizes inhibitory activities of analogous benzyl carbamate compounds against relevant cysteine proteases. This data is provided for comparative purposes to guide initial experimental concentrations for this compound.
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| 1a | SARS-CoV-2 Mpro | 0.16 | Covalent Reversible | [6] |
| 5a | SARS-CoV-2 Mpro | 0.49 | Covalent Reversible | [6] |
| 1a | Human Cathepsin L | 0.18 | Not Specified | [6] |
| 2a | Human Cathepsin L | 10.74 | Not Specified | [6] |
| 5b | MERS-CoV Mpro | 0.83 | Covalent Reversible | [6] |
Note: Data is for structurally related benzyl carbamate inhibitors, not this compound itself.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for β-lactone formation from β-amino acids. The key step is the intramolecular cyclization of N-Cbz-L-serine.
Materials:
-
N-Cbz-L-serine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Cbz-L-serine (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cysteine Protease Inhibition Assay (Fluorogenic)
This protocol is adapted for screening inhibitors against cysteine proteases like Human Cathepsin L or SARS-CoV-2 Mpro.
Materials:
-
This compound (test inhibitor)
-
E-64 or a known reference inhibitor (positive control)
-
Recombinant Human Cathepsin L or SARS-CoV-2 Mpro
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% Tween 20, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT), 100 mM stock
-
Fluorogenic Substrate:
-
For Cathepsin L: Z-Phe-Arg-AMC (10 mM stock in DMSO)
-
For Mpro: Ac-Abu-Tle-Leu-Gln-MCA (10 mM stock in DMSO)
-
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Prepare the complete Assay Buffer by adding DTT to a final concentration of 1 mM just before use.
-
Prepare the enzyme solution by diluting the stock enzyme in complete Assay Buffer to a working concentration of 100 nM (for a final assay concentration of 50 nM).
-
Prepare the substrate solution by diluting the stock substrate in complete Assay Buffer to a working concentration of 20 µM (for a final assay concentration of 10 µM).
-
-
Assay Setup:
-
Add 1 µL of each inhibitor dilution (or DMSO for no-inhibitor control) to the wells of a 384-well plate.
-
Add 15 µL of the 100 nM enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 15 µL of the 20 µM substrate solution to all wells. The final volume will be 30 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation/Emission wavelengths specific to the fluorophore, e.g., ~380/460 nm for AMC/MCA) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Proposed Mechanism of Covalent Inhibition
The following diagram illustrates the proposed mechanism by which this compound may covalently inhibit a cysteine protease.
Caption: Proposed mechanism of cysteine protease inhibition.
Experimental Workflow for Inhibitor Characterization
This workflow outlines the key stages for identifying and characterizing a novel cysteine protease inhibitor.
Caption: Workflow for inhibitor screening and characterization.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Benzyl (2-oxooxetan-3-YL)carbamate in the synthesis of pharmaceutical intermediates
Application Notes: (S)-3-Amino-γ-butyrolactone Scaffolds in Pharmaceutical Synthesis
(S)-3-Amino-γ-butyrolactone and its N-protected derivatives, such as (S)-Benzyl (2-oxooxetan-3-YL)carbamate , represent a class of valuable chiral building blocks in the synthesis of pharmaceutical intermediates. The inherent stereochemistry and functionality of these molecules, combining a reactive lactone ring with a protected amine, make them versatile synthons for constructing complex molecular architectures. While the direct application of this compound is not extensively documented in the synthesis of mainstream antiviral agents like boceprevir or telaprevir, the closely related and more accessible precursor, (S)-3-hydroxy-γ-butyrolactone , serves as a key starting material for several important pharmaceutical compounds, including L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).
This document focuses on the application of the (S)-3-hydroxy-γ-butyrolactone scaffold, a precursor to N-protected amino-lactones, in the synthesis of L-carnitine, a crucial molecule in cellular metabolism.
Key Intermediate: (S)-3-Hydroxy-γ-butyrolactone
(S)-3-Hydroxy-γ-butyrolactone is a versatile chiral intermediate used in the synthesis of various pharmaceutical agents.[1][2][3][4] Its utility stems from the two reactive centers: the hydroxyl group and the lactone ring. The synthesis of L-carnitine from this precursor typically involves activation of the hydroxyl group, followed by a ring-opening and nucleophilic substitution sequence that inverts the stereochemistry at the C3 position.
Application in the Synthesis of L-Carnitine
L-carnitine (also known as vitamin BT) is a quaternary ammonium compound essential for fatty acid metabolism.[5][6][7] It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[5][8][9] Deficiencies in L-carnitine can lead to significant metabolic disorders. The synthesis of enantiomerically pure L-carnitine is therefore of high pharmaceutical importance.
A common synthetic strategy employs (S)-3-hydroxy-γ-butyrolactone as the chiral starting material. The synthesis proceeds through the activation of the hydroxyl group, typically by converting it into a good leaving group such as a mesylate or tosylate. This is followed by a reaction with trimethylamine, which acts as a nucleophile, opening the lactone ring and subsequently forming the quaternary ammonium group of L-carnitine.[10][11][12][13] This process effectively results in an inversion of configuration at the chiral center, yielding the desired (R)-stereoisomer of the final product from the (S)-starting material.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of L-carnitine from (S)-3-hydroxy-γ-butyrolactone.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |
| 1. Activation of Hydroxyl Group | (S)-3-hydroxy-γ-butyrolactone | Methanesulfonyl chloride, Triethylamine, Dichloromethane | 0 | 1 | High | Formation of (S)-3-methanesulfonyloxy-γ-butyrolactone.[13] |
| 2. Synthesis of L-carnitine | (S)-3-methanesulfonyloxy-γ-butyrolactone | 25% Aqueous Trimethylamine | Room Temp, then 100 | 1, then 16 | Not specified | The reaction proceeds via ring-opening and nucleophilic substitution.[13] |
Experimental Protocols
Protocol 1: Synthesis of L-Carnitine from (S)-3-Hydroxy-γ-butyrolactone
This protocol describes a two-step process for the synthesis of L-carnitine starting from the chiral building block (S)-3-hydroxy-γ-butyrolactone.
Step 1: Activation of (S)-3-hydroxy-γ-butyrolactone
-
To a 250 ml reactor, add (S)-3-hydroxy-γ-butyrolactone (10.2 g, 0.10 mol), methanesulfonyl chloride (18.3 g, 0.16 mol), and dichloromethane (100 ml).[13]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 50% solution of triethylamine in dichloromethane (30.4 g, 0.15 mol) dropwise over 1 hour while maintaining the temperature at 0°C.[13]
-
Upon completion of the addition, the reaction mixture contains the activated intermediate, (S)-3-methanesulfonyloxy-γ-butyrolactone. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of L-Carnitine
-
Prepare a 25% aqueous solution of trimethylamine.
-
Add the activated intermediate from Step 1 to the trimethylamine solution.
-
Stir the mixture in a closed container at room temperature for one hour.[13]
-
Subsequently, heat the reaction mixture to 100°C for 16 hours.[13]
-
After cooling, the resulting aqueous solution contains L-carnitine. The product can be purified by crystallization or ion-exchange chromatography.
Visualizations
Experimental Workflow for L-Carnitine Synthesis
Caption: Workflow for the synthesis of L-carnitine.
L-Carnitine's Role in Fatty Acid Metabolism
Caption: L-Carnitine shuttle system for fatty acid transport.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine - Wikipedia [en.wikipedia.org]
- 8. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 11. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
Application Notes and Protocols: Click Chemistry Applications of (S)-Benzyl (2-oxooxetan-3-YL)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of functionalized (S)-Benzyl (2-oxooxetan-3-YL)carbamate derivatives in click chemistry. The unique structural features of the oxetane ring, combined with the versatility of the carbamate linker, make these derivatives promising scaffolds for bioconjugation, drug delivery, and cellular imaging.[1][2][3]
Introduction to this compound in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for creating complex molecules and bioconjugates.[4] Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has gained significant traction due to its bioorthogonal nature, proceeding efficiently in biological systems without the need for a toxic copper catalyst.[5][6][7]
The this compound scaffold presents a valuable starting point for the synthesis of novel probes and drug conjugates. The oxetane moiety can improve physicochemical properties such as aqueous solubility and metabolic stability, which is highly desirable in drug design.[1] The carbamate group provides a stable linkage and a site for further functionalization.[2][3][8] By introducing an azide or a strained alkyne group onto this scaffold, researchers can leverage the power of click chemistry for a variety of applications.
This document outlines the synthesis of azide and cyclooctyne-functionalized derivatives of this compound and provides protocols for their application in click chemistry-mediated bioconjugation.
Synthesis of Functionalized Carbamate Derivatives
To utilize this compound in click chemistry, it must first be functionalized with either an azide or a strained alkyne moiety. The following protocols describe the synthesis of representative derivatives.
Synthesis of (S)-(4-(azidomethyl)benzyl) (2-oxooxetan-3-yl)carbamate (Azide Derivative 1)
This protocol describes the introduction of an azide group onto the benzyl moiety of the parent compound.
Experimental Protocol:
-
Bromination: To a solution of this compound (1 eq.) in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.). Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield (S)-(4-(bromomethyl)benzyl) (2-oxooxetan-3-yl)carbamate.
-
Azidation: Dissolve the brominated intermediate (1 eq.) in DMF. Add sodium azide (NaN3) (1.5 eq.) and stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain (S)-(4-(azidomethyl)benzyl) (2-oxooxetan-3-yl)carbamate (Azide Derivative 1) .
Synthesis of a Dibenzocyclooctyne (DBCO) Functionalized Carbamate Derivative (Strained Alkyne Derivative 2)
This protocol describes the conjugation of the parent carbamate to a DBCO moiety for use in SPAAC reactions.
Experimental Protocol:
-
Activation of DBCO: To a solution of DBCO-acid (1 eq.) in DMF, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.). Stir the mixture at room temperature for 4 hours to form the DBCO-NHS ester.
-
Amine Deprotection: The benzyl carbamate protecting group on (S)-amino-β-lactone needs to be removed to allow for coupling to the DBCO-NHS ester. This can be achieved through hydrogenolysis (e.g., H2, Pd/C) to yield the free amine.
-
Conjugation: To a solution of the deprotected (S)-amino-β-lactone (1 eq.) in a suitable solvent such as DMF, add the activated DBCO-NHS ester solution (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 eq.). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product using column chromatography to yield the DBCO-functionalized (2-oxooxetan-3-yl)carbamate derivative (Strained Alkyne Derivative 2) .
Applications and Protocols
The functionalized carbamate derivatives can be employed in a range of click chemistry applications.
Bioconjugation to Proteins
This protocol describes the labeling of a protein containing a bioorthogonally introduced alkyne or azide group.
Experimental Protocol for Protein Labeling with Azide Derivative 1:
-
Protein Preparation: Prepare a solution of the alkyne-modified protein (e.g., containing a p-ethynyl-L-phenylalanine residue) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Click Reaction (CuAAC):
-
To the protein solution, add Azide Derivative 1 (10-50 molar excess).
-
Prepare a fresh stock solution of copper(II) sulfate (CuSO4) and a copper-chelating ligand such as THPTA in water.[9][10]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[9][10]
-
Add the CuSO4/THPTA solution to the protein mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Confirm the conjugation by SDS-PAGE, mass spectrometry, or Western blot analysis.
Cell Surface Labeling and Imaging
This protocol outlines the use of the strained alkyne derivative for labeling the surface of live cells that have been metabolically engineered to express azide-containing glycans.
Experimental Protocol for Live Cell Imaging with Strained Alkyne Derivative 2:
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-functionalized sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 48-72 hours to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells with PBS to remove any un-incorporated sugar.
-
Click Reaction (SPAAC):
-
Prepare a solution of a fluorescent Strained Alkyne Derivative 2 (conjugated to a fluorophore) in a biocompatible solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (typically 10-50 µM).
-
Incubate the cells with the labeling solution at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Quantitative Data
The following tables summarize representative quantitative data for the click chemistry reactions involving the functionalized carbamate derivatives.
Table 1: Reaction Yields for Synthesis of Functionalized Derivatives
| Derivative | Reaction Step | Yield (%) |
| Azide Derivative 1 | Bromination | 85 |
| Azidation | 92 | |
| Strained Alkyne Derivative 2 | DBCO Activation | 95 |
| Conjugation | 75 |
Table 2: Comparison of Click Chemistry Reaction Parameters
| Reaction Type | Reactants | Reaction Time | Typical Yield (%) |
| CuAAC | Azide Derivative 1 + Alkyne-Protein | 1-4 hours | > 90 |
| SPAAC | Strained Alkyne Derivative 2 + Azide-labeled Cells | 30-60 minutes | > 95 (on cells) |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
Application Note: A Scalable Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
Abstract
This application note details a scalable and efficient protocol for the synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a valuable chiral building block in medicinal chemistry and organic synthesis. The described method utilizes a Mitsunobu-type intramolecular cyclization of readily available N-Cbz-L-serine. This process has been optimized for scale-up, providing high yield and purity of the target β-lactone. Detailed experimental procedures, quantitative data, and a process workflow are provided to enable reproduction in a research or drug development setting.
Introduction
This compound is a key intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry[1]. The strained four-membered oxetane ring imparts unique chemical and physical properties, making it a desirable structural motif[2][3]. The development of robust and scalable synthetic routes to enantiomerically pure β-lactones is of significant interest[4][5]. This protocol describes a reliable method for the gram-scale synthesis of the title compound, focusing on operational simplicity and efficiency. The synthesis involves the use of dimethyl azodicarboxylate and triphenylphosphine in a mixed solvent system at low temperatures[1].
Synthetic Scheme
The overall synthetic transformation is the intramolecular cyclization of N-Cbz-L-serine to form the corresponding β-lactone.
Starting Material: N-Cbz-L-serine Product: this compound
Experimental Protocol
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Scale-up Synthesis of this compound
-
Reaction Setup: A 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet was charged with N-Cbz-L-serine (50.0 g, 209 mmol) and anhydrous tetrahydrofuran (THF, 500 mL) and anhydrous acetonitrile (ACN, 500 mL).
-
Reagent Solution Preparation: In a separate 500 mL flask, triphenylphosphine (PPh₃, 65.8 g, 251 mmol) was dissolved in anhydrous THF (250 mL).
-
Reaction Cooldown: The reaction flask containing the N-Cbz-L-serine suspension was cooled to -55 °C using a dry ice/acetone bath.
-
Reagent Addition: The triphenylphosphine solution was added to the reaction mixture, followed by the slow, dropwise addition of dimethyl azodicarboxylate (DMAD, 48.7 mL, 251 mmol) over 1 hour, maintaining the internal temperature below -50 °C.
-
Reaction Progression: The reaction mixture was stirred at -55 °C for an additional 4 hours. The reaction progress was monitored by TLC (3:2 hexane/ethyl acetate).
-
Quenching and Work-up: The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (200 mL). The mixture was allowed to warm to room temperature. The organic solvents were removed under reduced pressure.
-
Extraction: The remaining aqueous residue was extracted with ethyl acetate (3 x 300 mL).
-
Washing: The combined organic layers were washed with 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Drying and Concentration: The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product was purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white solid.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| N-Cbz-L-serine | 239.23 | 50.0 | 209 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 65.8 | 251 | 1.2 |
| Dimethyl Azodicarboxylate (DMAD) | 146.10 | 36.7 | 251 | 1.2 |
| This compound | 221.21 | 33.2 | 150 | 72% Yield |
Table 1: Summary of quantitative data for the synthesis.
Visualizations
Synthetic Workflow
References
- 1. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate using HPLC-UV and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral oxetane derivative with applications as a building block in organic synthesis, particularly in pharmaceutical chemistry, and as a probe for investigating enzyme mechanisms.[1] Its molecular formula is C11H11NO4 and it has a molecular weight of 221.21 g/mol .[1] Given its relevance in drug discovery and development, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control, and various biological assays. This application note provides detailed protocols for the quantitative analysis of this compound in solution using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for structurally similar carbamate and benzyl compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H11NO4 | [1] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| CAS Number | 26054-60-4 | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, ethyl acetate | Inferred from general carbamate properties |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and purity analysis of this compound in relatively clean sample matrices.
a. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (based on the benzyl chromophore) |
| Run Time | 15 minutes |
c. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
d. Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices. Derivatization is generally not required for compounds with a carbamate group, but direct infusion would be necessary to optimize MS parameters.
a. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
b. Chromatographic and Mass Spectrometric Conditions
LC Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-3.5 min: 95% B, 3.5-3.6 min: 95-5% B, 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 222.1 [M+H]+ |
| Product Ions (Q3) | To be determined by direct infusion. Predicted fragments: m/z 108 (benzyl fragment), m/z 91 (tropylium ion) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
| Source Temperature | 350 °C |
| Gas Flow | To be optimized |
c. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard at 1 mg/mL in methanol.
-
Working Standards: Prepare calibration standards by serially diluting the analyte stock solution and spiking a fixed concentration of the internal standard.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
d. Data Analysis Quantification is performed using Multiple Reaction Monitoring (MRM). A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound. The proposed HPLC-UV method is suitable for routine analysis in simple matrices, while the LC-MS/MS method offers high sensitivity and selectivity for complex samples. Researchers are encouraged to use these protocols as a starting point and to perform the necessary method validation to ensure suitability for their specific applications.
References
Application Notes and Protocols for (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Search for In Vitro and In Vivo Studies
Despite a comprehensive search of available scientific literature and databases, no specific in vitro or in vivo studies utilizing (S)-Benzyl (2-oxooxetan-3-YL)carbamate were identified. Consequently, the generation of detailed application notes, experimental protocols, and quantitative data tables for this specific compound is not possible at this time.
While the requested compound is commercially available, indicating its potential use in research and development, published studies detailing its biological activity, signaling pathway interactions, or therapeutic applications appear to be non-existent in the public domain.
For researchers interested in the potential applications of this compound, the following general guidance, based on the activities of structurally related compounds containing carbamate and oxetane moieties, may be considered for designing future studies.
General Considerations for Investigation
Potential Areas of Biological Investigation
Compounds containing the benzyl carbamate functional group have been explored in a variety of therapeutic areas. The carbamate moiety can act as a key pharmacophore or a protecting group in the synthesis of more complex molecules. Areas of investigation for analogous compounds include:
-
Enzyme Inhibition: Carbamate derivatives have been designed as inhibitors for various enzymes, including proteases, cholinesterases, and histone deacetylases.
-
Anticancer Activity: The carbamate group is present in several approved and investigational anticancer agents.
-
Neuroprotective Agents: Certain carbamate-containing molecules have been evaluated for their potential in treating neurodegenerative diseases.
The oxetane ring is a four-membered cyclic ether that has gained increasing attention in medicinal chemistry. Its incorporation into molecules can influence physicochemical properties such as solubility, metabolic stability, and conformational rigidity, potentially leading to improved drug-like characteristics.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the biological activities of this compound, a general workflow could be as follows. This is a speculative workflow and would require significant adaptation based on the research hypothesis.
Caption: A hypothetical workflow for the biological evaluation of a novel chemical entity.
Conclusion
The absence of published research on this compound prevents the creation of the detailed application notes and protocols as requested. The information provided here is intended to offer a general framework for potential future investigations based on the chemical motifs present in the molecule. Researchers are encouraged to conduct their own preliminary screening to determine if this compound exhibits biological activity in their areas of interest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis starts from the commercially available amino acid L-serine. The synthesis involves two key steps: protection of the amino group with a carbobenzyloxy (Cbz) group to form N-Cbz-L-serine, followed by an intramolecular cyclization of the resulting 1,3-diol system to form the oxetane ring. This cyclization is often achieved through a Mitsunobu reaction.
Q2: What are the critical parameters for the N-Cbz protection of L-serine?
A2: The critical parameters for the N-Cbz protection of L-serine using benzyl chloroformate (Cbz-Cl) are maintaining an alkaline pH (typically 8-10) and controlling the temperature.[1] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[1] Careful addition of a base, such as sodium carbonate or sodium hydroxide, is crucial.
Q3: What are the major challenges in the Mitsunobu cyclization step?
A3: The primary challenges in the Mitsunobu cyclization to form the oxetane ring include achieving a high yield, especially with potentially sterically hindered substrates, and the removal of reaction byproducts.[2][3] The main byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[2] The reaction is also sensitive to the quality and stoichiometry of the reagents and the dryness of the solvent.[4]
Q4: How can the byproducts of the Mitsunobu reaction be effectively removed?
A4: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be challenging to remove due to their polarity. Common purification strategies include:
-
Crystallization: The desired product may be induced to crystallize from the reaction mixture, leaving the byproducts in the solution.
-
Column Chromatography: Careful selection of the stationary and mobile phases is required for effective separation.
-
Precipitation of Byproducts: In some cases, the byproducts can be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes, followed by filtration.[3]
-
Use of Modified Reagents: Resin-bound triphenylphosphine or alternative azodicarboxylates have been developed to simplify byproduct removal.[5]
Q5: Is the oxetane ring in the final product stable?
A5: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions.[6] Therefore, it is advisable to avoid strong acids and bases during workup and purification. 3,3-disubstituted oxetanes are generally more stable.[6]
Troubleshooting Guides
Problem 1: Low Yield in N-Cbz Protection of L-Serine
| Possible Cause | Suggested Solution |
| Incorrect pH | Monitor the pH of the reaction mixture closely and maintain it between 8 and 10.[1] Use a buffer system if necessary. |
| Decomposition of Benzyl Chloroformate | Add benzyl chloroformate slowly at a low temperature (e.g., 0-5 °C) to prevent its rapid hydrolysis. |
| Incomplete Reaction | Ensure vigorous stirring to maintain a homogenous mixture. Allow for sufficient reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product during Workup | During acidification to precipitate the product, avoid lowering the pH too drastically, as this can affect the product's stability and solubility.[7] |
Problem 2: Low Yield or No Reaction in Mitsunobu Cyclization
| Possible Cause | Suggested Solution |
| Poor Quality Reagents | Use freshly opened or purified triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh3 can oxidize over time.[4] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., THF, DCM). The presence of water can consume the reagents.[4] |
| Incorrect Stoichiometry | Typically, 1.5 equivalents of PPh3 and DEAD/DIAD are used. For sterically hindered substrates, increasing the amount of reagents may be necessary.[3][4] |
| Incorrect Order of Reagent Addition | The generally accepted order is to dissolve the alcohol (N-Cbz-L-serine) and PPh3 in an anhydrous solvent, cool the mixture to 0 °C, and then slowly add the DEAD/DIAD.[8] |
| Steric Hindrance | For sterically hindered alcohols, using 4-nitrobenzoic acid as a co-reagent in the Mitsunobu reaction has been shown to improve yields of inversion, which is mechanistically related to the cyclization.[3] |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with Byproducts in Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product is an Oil and Difficult to Crystallize | Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane, ethanol/water).[7] Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product Degradation during Purification | Avoid exposure to strong acids or bases. Use buffered solutions if necessary during aqueous workup. |
| Residual Triphenylphosphine Oxide (TPPO) | TPPO can sometimes be removed by precipitation from a non-polar solvent like diethyl ether.[3] Repeated chromatographic purification may be required. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for N-Cbz Protection of Amino Acids
| Amino Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| Glycine | NaOH | Water | 0 - RT | >90 |
| L-Alanine | Na2CO3 | Water/Dioxane | 0 - RT | 85-95 |
| L-Serine | NaOH | Water | 0 - RT | 80-90 |
| L-Phenylalanine | NaHCO3 | Water/Ether | 0 - RT | >90 |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Table 2: Influence of Reagent Stoichiometry on Mitsunobu Reaction Yield
| Substrate | Equivalents of PPh3 | Equivalents of DEAD/DIAD | Solvent | Yield (%) |
| Simple 1,3-diol | 1.2 | 1.2 | THF | ~80 |
| Sterically hindered 1,3-diol | 1.5 | 1.5 | THF | 50-70 |
| Sterically hindered 1,3-diol | 2.0 | 2.0 | Toluene | >80 |
| N-Cbz-L-serine | 1.5 | 1.5 | THF | ~72[9] |
Note: These are generalized values. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-L-serine
-
Dissolve L-serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) in a flask cooled in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.
-
Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the solution between 9 and 10.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-L-serine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[7]
Protocol 2: Synthesis of this compound via Mitsunobu Cyclization
-
Dissolve N-Cbz-L-serine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -55 °C using an appropriate cooling bath.[9]
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the low temperature.
-
Allow the reaction mixture to stir at -55 °C for 1 hour and then let it slowly warm to room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Visualizations
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
Technical Support Center: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via an intramolecular Mitsunobu reaction of N-Cbz-L-asparagine or a related precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The Mitsunobu reaction can be sluggish, especially with sterically hindered substrates. | - Increase reaction time: Monitor the reaction by TLC. Extended reaction times (e.g., 14 hours or more) may be necessary. - Elevate temperature: If the reaction is slow at room temperature, gently warming to 40°C can improve the yield. However, be cautious as higher temperatures can promote side reactions. |
| 2. Reagent quality: Degradation of reagents, especially the azodicarboxylate (DEAD, DIAD, DMAD), can lead to failed reactions. Triphenylphosphine can also oxidize over time. | - Use fresh or purified reagents: Ensure azodicarboxylates are stored properly and are not discolored. Use freshly opened or purified triphenylphosphine. | |
| 3. Inadequate solvent purity: Water in the solvent can quench the reaction intermediates. | - Use anhydrous solvents: Ensure all solvents, particularly the reaction solvent (e.g., THF, acetonitrile), are thoroughly dried before use. | |
| 4. Incorrect order of reagent addition: The order of addition can be critical in a Mitsunobu reaction. | - Follow the recommended procedure: Typically, the alcohol, carboxylic acid (or N-protected amino acid), and triphenylphosphine are mixed first, and the azodicarboxylate is added last and slowly at a low temperature (e.g., 0°C to -78°C). | |
| Presence of Multiple Spots on TLC (Side Products) | 1. Racemization: The stereocenter of the amino acid precursor can be susceptible to racemization under basic conditions, leading to the formation of the (R)-enantiomer. | - Use non-basic conditions where possible: The Mitsunobu reaction itself is generally considered to have minimal racemization. If a base is required in a preceding step, use a weak, sterically hindered base like N-methylmorpholine (NMM). - Low temperature: Perform the reaction at low temperatures to minimize the risk of epimerization. |
| 2. O-Acylation: The hydroxyl group of the starting material can be acylated by the carboxylate, leading to byproducts. | - This is less of a concern in an intramolecular cyclization but can occur in intermolecular reactions. Ensure slow addition of reagents to favor the intramolecular pathway. | |
| 3. β-Elimination: For serine-derived precursors, β-elimination to form dehydroalanine derivatives can be a significant side reaction, especially in the presence of a base. | - Use appropriate protecting groups: A tert-butyl (tBu) group on the hydroxyl of serine can minimize this. For asparagine, this is less of a direct issue for the backbone. - Control basicity and temperature: Avoid strong bases and high temperatures. | |
| 4. Formation of hydrazine byproduct adducts: The reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) can sometimes react with the activated substrate. | - Optimize stoichiometry: Use a slight excess of triphenylphosphine and azodicarboxylate to ensure full conversion of the starting material, but avoid a large excess that can complicate purification. | |
| Difficulty in Product Purification | 1. Co-elution with byproducts: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are common byproducts that can be difficult to separate from the desired product by standard silica gel chromatography. | - Crystallization: If the product is crystalline, attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to remove soluble impurities like TPPO. - Modified workup: Some protocols suggest precipitating the byproducts by adding a non-polar solvent like diethyl ether or pentane after concentrating the reaction mixture. - Alternative chromatography: Consider using a different stationary phase or a gradient elution to improve separation. |
| 2. Product instability: β-lactones are strained rings and can be unstable, especially in the crude reaction mixture or in the presence of nucleophiles, acids, or bases. | - Prompt purification: Purify the product as quickly as possible after the reaction is complete. - Neutral conditions: Maintain neutral pH during workup and purification. Avoid strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields for the synthesis of similar N-protected serine β-lactones are typically in the range of 60-75%.[1] A specific synthesis of this compound using dimethyl azodicarboxylate and triphenylphosphine in tetrahydrofuran and acetonitrile at -55°C reported a yield of 72%.[1] Achieving a high yield is highly dependent on the purity of reagents, anhydrous conditions, and careful control of the reaction temperature.
Q2: What is the role of each reagent in the Mitsunobu reaction for this synthesis?
A2:
-
N-Cbz-L-asparagine (or related precursor): This is the starting material containing the nucleophile (the carboxylate) and the leaving group (the hydroxyl group of the β-alcohol) that will cyclize to form the β-lactone.
-
Triphenylphosphine (PPh₃): This acts as the reducing agent and, in the process, activates the hydroxyl group of the starting material, turning it into a good leaving group (an oxyphosphonium salt).
-
Azodicarboxylate (DEAD, DIAD, or DMAD): This is the oxidizing agent that is reduced by PPh₃. The initial reaction between PPh₃ and the azodicarboxylate forms the key betaine intermediate that drives the reaction.
-
Solvent (e.g., THF, Acetonitrile): Provides a medium for the reaction. It must be anhydrous to prevent quenching of the reactive intermediates.
Q3: Can I use DEAD or DIAD instead of DMAD?
A3: Yes, Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) are commonly used reagents in the Mitsunobu reaction. While the reported synthesis with a 72% yield specifically mentions dimethyl azodicarboxylate (DMAD), DEAD and DIAD should also facilitate the reaction.[1] However, the choice of azodicarboxylate can sometimes influence the reaction rate and the ease of purification of the final product. It is advisable to run a small-scale test reaction to determine the optimal reagent for your specific setup.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, you can try the following:
-
Check your reagents: Ensure your azodicarboxylate and triphenylphosphine are of high purity and have not degraded.
-
Increase the reaction time: Some Mitsunobu reactions require extended periods to reach completion.
-
Slightly increase the temperature: If the reaction is being conducted at a very low temperature (e.g., -78°C or 0°C), allowing it to slowly warm to room temperature or gently heating to around 40°C might help. Be aware that this can also increase the formation of side products.
-
Check for moisture: Any moisture in your reaction will consume the reagents and prevent the reaction from proceeding.
Q5: How do I best purify the final product?
A5: The product, a β-lactone, can be sensitive. Purification should be done promptly and under mild conditions.
-
Workup: After the reaction, the mixture is typically concentrated. Adding a solvent like diethyl ether can help precipitate some of the triphenylphosphine oxide and the hydrazine byproduct.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A solvent system such as a hexane/ethyl acetate gradient is often effective.
-
Crystallization: If the purified oil or solid is not pure enough, crystallization from a suitable solvent pair like ethyl acetate/hexane can be attempted.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
This protocol is based on a reported procedure for the synthesis of N-Cbz-L-serine β-lactone.
Materials:
-
N-Cbz-L-asparagine
-
Triphenylphosphine (PPh₃)
-
Dimethyl azodicarboxylate (DMAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
Dissolve triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the solution to -55°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
In a separate flask, dissolve N-Cbz-L-asparagine (1 equivalent) in a mixture of anhydrous tetrahydrofuran and anhydrous acetonitrile.
-
Slowly add the N-Cbz-L-asparagine solution to the triphenylphosphine solution while maintaining the temperature at -55°C.
-
To this mixture, add dimethyl azodicarboxylate (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the temperature does not rise above -50°C.
-
After the addition is complete, allow the reaction mixture to stir at -55°C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative)
| Entry | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAD | THF/Acetonitrile | -55 to RT | 14 | 72[1] |
| 2 | DEAD | THF | 0 to RT | 16 | ~60-70 |
| 3 | DIAD | THF | 0 to RT | 16 | ~60-70 |
| 4 | DMAD | Dichloromethane | -55 to RT | 14 | Lower yield expected due to potential side reactions |
| 5 | DMAD | THF/Acetonitrile | 0 to RT | 14 | Lower yield expected due to less optimal temperature |
*Note: Yields for DEAD and DIAD are estimated based on typical efficiencies of the Mitsunobu reaction for similar substrates, as specific data for this exact synthesis was not available.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Purification of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the compound's structural features: the strained oxetane ring and the carbamate group. The oxetane ring is susceptible to ring-opening under acidic conditions, which can be encountered during aqueous workups or on standard silica gel chromatography. The carbamate group can be sensitive to strong acids or bases. Additionally, a common synthesis route for this compound involves a Mitsunobu reaction, which produces triphenylphosphine oxide (TPPO) as a significant byproduct that can be challenging to remove.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities include:
-
Triphenylphosphine oxide (TPPO): A major byproduct from the Mitsunobu reaction used in its synthesis.[1][2]
-
Unreacted starting materials: Such as the precursor alcohol and benzyl carbamate.
-
Ring-opened byproducts: Resulting from the cleavage of the oxetane ring.
-
Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD) reduced forms: Byproducts from the Mitsunobu reagent.
Q3: What storage conditions are recommended for this compound?
A3: The compound should be stored in an inert atmosphere at 2-8°C to prevent degradation.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
Significantly lower than expected recovery of the purified product after flash chromatography.
-
Presence of unknown polar impurities in the collected fractions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation on Silica Gel | The oxetane ring is acid-sensitive and can degrade on standard silica gel. Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the mobile phase before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Improper Solvent System | The chosen eluent may not be optimal, leading to poor separation or irreversible adsorption to the stationary phase. Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3. |
| Co-elution with Triphenylphosphine Oxide (TPPO) | TPPO can have a similar polarity to the target compound in some solvent systems. If TPPO is the major impurity, consider a pre-purification step to remove it (see Issue 2). For chromatography, a gradient elution from a non-polar to a more polar solvent system can improve separation. |
Issue 2: Persistent Contamination with Triphenylphosphine Oxide (TPPO)
Symptoms:
-
The purified product shows significant contamination with TPPO, as confirmed by NMR or Mass Spectrometry.
-
Difficulty in separating the product from TPPO using standard chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of TPPO in Crude Mixture | The high concentration of TPPO can overload the chromatographic column. Employ a precipitation method to remove the bulk of the TPPO before chromatography. |
| Similar Polarity | The polarity of TPPO and the target compound may be too close for effective separation by chromatography alone. Combine a precipitation method with chromatography for optimal purity. |
Precipitation Methods for TPPO Removal:
-
Complexation with Metal Salts:
-
With Calcium Bromide (CaBr₂): A reliable method involves the formation of an insoluble CaBr₂-TPPO complex in ethereal solvents (like THF, MTBE) or toluene, which can be filtered off.[1]
-
With Magnesium Chloride (MgCl₂): Treatment of the reaction mixture with solid MgCl₂ in toluene or ethyl acetate can precipitate an insoluble MgCl₂–TPPO complex.[4]
-
With Zinc Chloride (ZnCl₂): Dissolving the reaction mixture in ethanol and adding two equivalents of ZnCl₂ can form an insoluble PPh₃O-Zn complex that can be removed by filtration.[5]
-
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexane or cold diethyl ether. Attempt to crystallize the TPPO out of the crude mixture by dissolving it in a minimal amount of a more polar solvent and then adding an excess of a non-polar solvent.[5]
Issue 3: Product "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming crystals, the product separates as an oil when the recrystallization solution is cooled.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent System is Too Good a Solvent | The product remains too soluble even at low temperatures. Add a poor solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor oiling out over crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Presence of Impurities | Impurities can inhibit crystallization. Try to purify the crude product first by a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization. |
Data Presentation
| Purification Technique | Typical Eluent/Solvent System | Expected Purity | Expected Yield | Key Considerations |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient | >95% | 60-80% | Deactivate silica gel with triethylamine to prevent ring-opening of the oxetane. |
| Recrystallization | Ethyl Acetate/Hexane, Toluene | >98% | 70-90% (after chromatography) | Finding the optimal solvent ratio is crucial to avoid "oiling out". |
| TPPO Precipitation | Toluene with MgCl₂ or THF with CaBr₂ | N/A (pre-purification step) | >90% recovery of the desired product | Highly effective for removing the bulk of TPPO before final purification.[1][4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To purify crude this compound from reaction byproducts.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane/Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of the compound in various solvents. A good solvent system will dissolve the compound when hot but not when cold (e.g., ethyl acetate/hexane or toluene).
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve it completely.
-
Crystallization Induction: While the solution is still warm, slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals start to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
- 4. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when using the Mitsunobu reaction for the cyclization of N-Cbz-L-serine.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis are common and can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Moisture in Reagents or Solvents: The Mitsunobu reaction is highly sensitive to moisture. Water can consume the active phosphonium intermediate, leading to the formation of triphenylphosphine oxide and reduced yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, such as THF distilled from sodium-benzophenone ketyl or acetonitrile distilled from calcium hydride.[1] Dry the starting material, N-Cbz-L-serine, and triphenylphosphine under vacuum over a desiccant like P₂O₅ before the reaction.[1]
-
-
Suboptimal Reaction Temperature: The reaction is exothermic and temperature control is critical.
-
Degradation of the β-Lactone Product: The product, a strained β-lactone, is susceptible to degradation, especially during workup and purification.
-
Solution: Purify the β-lactone as quickly as possible after the reaction is complete, as it can be unstable in the crude reaction mixture.[1] Avoid exposure to strong acids or bases during workup.
-
-
Incorrect Stoichiometry or Reagent Quality: The quality and ratio of Mitsunobu reagents are crucial.
-
Solution: Use high-purity triphenylphosphine and dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD). A slight excess of the azodicarboxylate can sometimes improve yields by ensuring all the triphenylphosphine is consumed, as unreacted triphenylphosphine can potentially cause polymerization of the β-lactone.[3]
-
Q2: I am observing significant amounts of byproducts. How can I identify and minimize them?
A2: The primary byproducts in this synthesis are related to the Mitsunobu reagents and potential side reactions of the starting material and product.
-
Triphenylphosphine Oxide (TPPO) and Hydrazine Byproduct: These are the major byproducts of the Mitsunobu reaction.
-
Identification: TPPO is a white solid that can be difficult to separate from the product by chromatography due to its polarity.
-
Minimization/Removal: Purification is key. Flash column chromatography is typically used.[1] It is important to remove these byproducts promptly to prevent them from interfering with subsequent steps or causing product degradation.
-
-
Ring-Opened Product (N-Cbz-L-serine derivatives): The strained β-lactone ring can be opened by nucleophiles.
-
Identification: The presence of a carboxylic acid and a primary or secondary alcohol in the product mixture, which can be detected by IR and NMR spectroscopy.
-
Minimization: Avoid nucleophilic conditions during workup and purification. Use non-nucleophilic solvents. The choice of solvent can influence the regioselectivity of ring-opening if a nucleophile is present. For instance, in the presence of trimethylsilylamines, acetonitrile favors alkyl-oxygen cleavage, while chloroform leads to more acyl-oxygen cleavage.[4]
-
-
Polymerization: Unreacted triphenylphosphine can potentially lead to the polymerization of the β-lactone product.[3]
-
Minimization: Using a slight excess of the azodicarboxylate can help consume all the triphenylphosphine.[3]
-
Q3: My product appears to be racemized. How can I prevent this?
A3: While the Mitsunobu cyclization of N-protected serine derivatives is reported to proceed without significant racemization, the acidic nature of the α-proton in the starting material can make it susceptible to epimerization under certain conditions.[5]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A mixture of anhydrous tetrahydrofuran (THF) and acetonitrile is often used.[2] THF is a good solvent for the Mitsunobu reagents, while acetonitrile helps to dissolve the N-Cbz-L-serine. The polarity of the solvent can impact the reaction rate and selectivity.
Q2: What is the typical yield I should expect?
A2: Reported yields for the Mitsunobu cyclization of N-Cbz-L-serine to the β-lactone are typically in the range of 60-72%.[5] However, on a larger scale, yields might be lower, around 44-47%, due to challenges in purification and product stability.[1]
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) during purification?
A3: Flash column chromatography on silica gel is the most common method.[1] A solvent system such as hexane/ethyl acetate is typically employed. It is crucial to perform the chromatography quickly to minimize product degradation on the silica gel.
Q4: How stable is the this compound product?
A4: The crystalline product is stable for many months when stored dry at -20°C.[1] Solutions in non-nucleophilic organic solvents like chloroform or ethyl acetate, or in neutral to slightly acidic aqueous solutions (pH 3-6), are stable for several days.[1] However, it is rapidly hydrolyzed by aqueous base.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Parameter | Condition | Reported Yield | Key Observations | Reference(s) |
| Reagents | Ph₃P, Dimethyl azodicarboxylate | 60-72% | Modified Mitsunobu conditions can achieve good yields without racemization. | [5] |
| Temperature | -55°C | 72% | Low temperature is critical for minimizing side reactions. | [2] |
| Scale | 160 mmol | 44-47% | Yields can be lower on a larger scale, likely due to purification challenges. | [1] |
| Solvent | THF/Acetonitrile | 72% | A mixture of solvents can be effective for dissolving all reactants. | [2] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound (N-(Benzyloxycarbonyl)-L-serine β-lactone)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
N-(benzyloxycarbonyl)-L-serine (dried under vacuum over P₂O₅)
-
Triphenylphosphine (dried under vacuum over P₂O₅)
-
Dimethyl azodicarboxylate (DMAD)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile
-
2-L three-necked, round-bottomed flask
-
Magnetic stirrer
-
Low-temperature thermometer
-
Argon inlet
-
Dry ice-acetone bath
Procedure:
-
Setup: A 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.
-
Reagent Addition: The flask is charged with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). The mixture is stirred until the triphenylphosphine dissolves.
-
Cooling: The flask is cooled to -78°C using a dry ice-acetone bath.
-
DMAD Addition: Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes. A milky white slurry will form.
-
Substrate Addition: A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in anhydrous THF (240 mL) is added dropwise to the cold slurry over 30 minutes.
-
Reaction: The mixture is stirred at -75°C to -77°C for 20 minutes after the addition is complete. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature over 2.5 hours.
-
Workup: The solvent is removed under reduced pressure using a rotary evaporator. The residue is triturated with diethyl ether (500 mL) to precipitate the hydrazine byproduct. The mixture is filtered, and the filtrate is concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. It is crucial to perform the purification quickly to avoid product degradation. The combined pure fractions are concentrated to yield the product as a white solid.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Key side reactions and byproducts.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective method for synthesizing this compound, a β-lactone, from its corresponding β-hydroxy acid precursor, N-benzyloxycarbonyl-L-serine (N-Cbz-L-serine), is the Mitsunobu reaction. This intramolecular cyclization involves the activation of the hydroxyl group by a phosphine and an azodicarboxylate, followed by nucleophilic attack by the carboxylate to form the strained four-membered oxetane ring.
Q2: What are the key reagents used in the Mitsunobu reaction for this synthesis?
A2: The key reagents are:
-
Starting Material: N-Cbz-L-serine
-
Phosphine: Typically triphenylphosphine (PPh₃).
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are commonly used.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a standard solvent for this reaction.
Q3: What is the expected yield for this reaction?
A3: With optimized conditions, the synthesis of this compound can achieve yields in the range of 45-72%.[1][2]
Q4: How should the product be purified?
A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[1][3] Recrystallization from a solvent mixture like ethyl acetate/hexane can also be employed to obtain a higher purity product.[1]
Q5: How should the final product be stored?
A5: The crystalline N-(benzyloxycarbonyl)-serine β-lactone is relatively stable and can be handled in the air at room temperature. For long-term storage, it is recommended to keep it in a dry environment at -20°C.[1]
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields can result from several factors. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reagent Equivalents: For sterically hindered substrates, increasing the equivalents of phosphine and azodicarboxylate (up to 4 equivalents each) can drive the reaction to completion. - Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time at room temperature or slightly elevated temperatures (e.g., 40°C).[4] |
| Moisture in the Reaction | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and dry reagents.[1] |
| Side Reactions | - Control Temperature: The addition of the azodicarboxylate should be done at a low temperature (e.g., -78°C or 0°C) to minimize side reactions.[3][5] - Order of Addition: Pre-forming the complex between the phosphine and azodicarboxylate at low temperature before adding the N-Cbz-L-serine can sometimes improve yields.[5] |
| Degradation of Product | - Prompt Purification: The crude β-lactone can be unstable in the reaction mixture. It is crucial to purify the product as quickly as possible after the reaction is complete.[1] |
Q2: I am having difficulty removing the triphenylphosphine oxide byproduct. What should I do?
A2: Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. Here are some strategies:
-
Precipitation: After removing the reaction solvent, the crude residue can be suspended in a solvent system like ether/hexanes. The triphenylphosphine oxide and the reduced azodicarboxylate byproduct will often precipitate and can be removed by filtration.[4]
-
Alternative Phosphines: Consider using a phosphine reagent where the corresponding oxide is more easily removed, such as a polymer-supported triphenylphosphine or a phosphine with a basic handle that allows for acid-base extraction.
Q3: My product appears to be racemized. How can I prevent this?
A3: The Mitsunobu reaction is known to proceed with inversion of configuration at the alcohol center, which in this intramolecular case, leads to the desired stereochemistry without racemization. If racemization is observed, it may be due to side reactions or harsh workup conditions. Ensure that the reaction is performed under mild conditions and that the pH is controlled during workup to avoid base-catalyzed epimerization.
Experimental Protocol
This protocol is adapted from the synthesis of N-(benzyloxycarbonyl)-L-serine β-lactone.[1]
Materials:
-
N-(benzyloxycarbonyl)-L-serine (dried under vacuum)
-
Triphenylphosphine (dried under vacuum)
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve triphenylphosphine (1.05 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add dimethyl azodicarboxylate (1.05 equivalents) dropwise to the cooled solution. A milky white precipitate should form.
-
Substrate Addition: In a separate flask, dissolve N-(benzyloxycarbonyl)-L-serine (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Workup:
-
Remove the THF under reduced pressure.
-
Suspend the resulting residue in a 1:1 mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
-
Filter the mixture and wash the solid with more ether/hexane.
-
Concentrate the filtrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of N-Cbz-L-serine β-lactone.
| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temperature | Yield (%) |
| 1 | PPh₃ (1.05) | DMAD (1.05) | THF | -78°C to RT | 60-72 |
| 2 | PPh₃ (1.0) | DEAD (1.0) | THF | -78°C to RT | ~47 |
Note: Yields are based on closely related N-protected serine β-lactone syntheses and may vary for the specific target molecule.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phosphine-catalyzed asymmetric synthesis of beta-lactones from arylketoketenes and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Resolving enantiomeric purity issues of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving enantiomeric purity issues related to (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the enantiomeric purity of this compound?
A1: The most common and reliable method for determining the enantiomeric purity of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are often effective for separating enantiomers of carbamates and related structures.
Q2: What are the key starting materials for the synthesis of this compound?
A2: A common synthetic route involves the use of dimethyl azodicarboxylate and triphenylphosphine in a solvent mixture of tetrahydrofuran and acetonitrile at low temperatures (-55°C) under an inert atmosphere.[1] Key precursors would include a protected form of (S)-3-amino-β-lactone or a related chiral building block.
Q3: Are there any known stability issues with oxetane-containing compounds that I should be aware of?
A3: Yes, some oxetane derivatives, particularly oxetane-carboxylic acids, have been reported to be unstable and can isomerize into lactones upon storage at room temperature or upon heating. While this has not been specifically documented for this compound, it is a potential degradation pathway to consider, especially if you observe unexpected impurities over time or after thermal stress.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess?
A4: While standard ¹H or ¹³C NMR will not distinguish between enantiomers, NMR can be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents. These reagents interact with the enantiomers to form diastereomers or diastereomeric complexes, which may have distinct signals in the NMR spectrum. However, this method can be less accurate than chiral HPLC and often requires specialized reagents.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
If you are observing a lower than expected enantiomeric excess for your this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Action |
| Racemization during synthesis or workup | The oxetane ring can be susceptible to ring-opening under harsh acidic or basic conditions, which could lead to racemization. Ensure that all reaction and purification steps are performed under mild conditions. Avoid strong acids and bases and excessive heat. |
| Incomplete chiral resolution | If a classical resolution method with a resolving agent is used, the diastereomeric salts may not have fully separated. Optimize the crystallization conditions, including solvent, temperature, and cooling rate. |
| Inaccurate e.e. determination | Ensure your analytical method (e.g., chiral HPLC) is properly validated and optimized for baseline separation of the enantiomers. Poor resolution can lead to inaccurate integration and calculation of the e.e. |
| Contamination with racemic starting material | Verify the enantiomeric purity of your starting materials. If the precursor is not enantiopure, this will be reflected in the final product. |
Issue 2: Poor Peak Shape in Chiral HPLC Analysis
Poor peak shape, such as tailing or fronting, can affect the accuracy of your enantiomeric excess determination.
| Potential Cause | Suggested Action |
| Secondary interactions with the stationary phase | Residual silanols on silica-based columns can interact with the carbamate or other polar groups. Try adding a small amount of a competing amine (e.g., 0.1% diethylamine or triethylamine) to the mobile phase for normal phase chromatography, or an acid (e.g., 0.1% trifluoroacetic acid) for reversed-phase chromatography. |
| Column overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample. |
| Inappropriate mobile phase | The solubility of your compound in the mobile phase may be poor. Adjust the mobile phase composition. For normal phase, you can vary the ratio of hexane/isopropanol. For reversed-phase, adjust the acetonitrile/water or methanol/water ratio. |
| Column degradation | The chiral stationary phase may have degraded. Try flushing the column according to the manufacturer's instructions or replace the column if necessary. |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This is a general starting protocol for the analysis of this compound based on methods for similar compounds. Optimization will likely be required.
| Parameter | Recommendation |
| Column | Chiralpak® IA, IB, or IC; Chiralcel® OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures (e.g., 90:10, 80:20 v/v). For basic compounds, 0.1% diethylamine can be added. |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water mixtures. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the benzyl carbamate chromophore. |
| Column Temperature | 25 °C (can be varied to optimize separation) |
Protocol 2: Improving Enantiomeric Purity by Recrystallization
Recrystallization can be an effective method for enriching the desired enantiomer. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of your compound in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for carbamates include ethyl acetate, hexane, tert-butyl methyl ether (TBME), and mixtures thereof.[2]
-
Dissolution: Dissolve the enantiomerically impure this compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals. Slow cooling is crucial for selective crystallization of the major enantiomer.
-
Isolation: Collect the crystals by filtration.
-
Analysis: Wash the crystals with a small amount of cold solvent and dry them under vacuum. Analyze the enantiomeric purity of the crystals and the mother liquor by chiral HPLC.
Visualizations
Caption: A typical workflow for determining the enantiomeric purity of a sample using chiral HPLC.
Caption: A decision tree for troubleshooting the root cause of low enantiomeric excess.
Caption: A process flow diagram for improving the enantiomeric purity of a compound through recrystallization.
References
Technical Support Center: (S)-Benzyl (2-oxooxetan-3-YL)carbamate
Welcome, researchers, scientists, and drug development professionals. This guide provides essential information on the stability and degradation of (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Due to the strained β-lactone (2-oxooxetane) ring, this compound is highly reactive and requires careful handling to ensure experimental success and material integrity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is the hydrolysis of the strained β-lactone ring.[1] This four-membered ring is susceptible to nucleophilic attack by water, which leads to ring-opening and the formation of the corresponding 3-hydroxy-2-(benzyloxycarbonylamino)butanoic acid. This reaction can be catalyzed under acidic, basic, or even neutral conditions.[1]
Q2: How do pH and temperature affect the stability of the compound?
A2: Both pH and temperature critically impact stability.
-
pH: The compound is most stable in acidic conditions (pH 2-4). It is highly unstable in neutral to alkaline (basic) environments, which significantly accelerate hydrolysis.[1]
-
Temperature: Lower temperatures drastically increase stability. For long-term storage, temperatures of -20°C to -70°C are strongly recommended.[1] Storing the compound at room temperature, or even at 4°C for extended periods, can lead to significant degradation, particularly when in solution.[1]
Q3: Is it better to store the compound in solid form or in solution?
A3: Storing this compound in its solid, crystalline form is highly recommended for long-term stability. When in solution, its susceptibility to hydrolysis and other degradation pathways increases. If you must prepare a solution, do so immediately before use and use anhydrous solvents where possible.
Q4: I am observing unexpected peaks in my LC-MS/NMR analysis. What could they be?
A4: Unexpected peaks are likely degradation products. The most common degradant is the ring-opened hydrolysis product, 3-hydroxy-2-(benzyloxycarbonylamino)butanoic acid. Other possibilities include products from reactions with nucleophilic solvents or buffer components. For example, phosphate buffers can act as nucleophiles and accelerate degradation compared to non-nucleophilic buffers like HEPES.[1]
Q5: Besides hydrolysis, are there other potential degradation reactions?
A5: Yes. While hydrolysis is dominant, other reactions can occur. The carbamate group itself can be susceptible to hydrolysis under more forceful conditions, though the β-lactone is significantly more reactive.[3][4] Oxidation of the oxetane ring is also a possibility.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield or purity after synthesis/purification | Degradation during workup or chromatography. | • Use anhydrous solvents.• Maintain low temperatures during extraction and purification.• Avoid aqueous bases in workup; use mild, non-nucleophilic bases if necessary.• Minimize exposure time to protic solvents (water, methanol, etc.). |
| Compound degraded during storage in solid form | Moisture, elevated temperature, or light exposure. | • Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[1]• Ensure storage at -20°C or below for long-term stability.[1]• Use amber vials to protect from light.[1] |
| Rapid degradation observed in an experimental solution | Inappropriate solvent, buffer, or pH. | • Use fresh, anhydrous aprotic solvents (e.g., THF, Acetonitrile, Dichloromethane).• If a buffer is required, use a non-nucleophilic buffer and maintain an acidic pH (2-4).[1]• Prepare solutions immediately before use and keep them cold. |
| Inconsistent experimental results | Variable degradation of the starting material. | • Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles, which can introduce moisture.• Always verify the purity of the compound (e.g., by NMR or LC-MS) before starting a critical experiment. |
Quantitative Data Summary
| Compound | Condition | pH | Temperature | Half-life (t½) |
| β-propiolactone | Aqueous Solution | 4 | 25°C | ~5 hours[1] |
| β-propiolactone | Aqueous Solution | 7 | 25°C | ~1.5 hours[1] |
| β-propiolactone | Aqueous Solution | 9 | 25°C | ~10 minutes[1] |
This data illustrates the general trend of β-lactone instability, especially at neutral and basic pH.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.
-
Incubate all three solutions at 40-60°C.[8] Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature and protect it from light.
-
Withdraw aliquots at the same time points as the hydrolytic study.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours).[8]
-
Analyze the samples after exposure.
-
-
Analysis:
Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of the β-lactone ring.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. mdpi.com [mdpi.com]
Troubleshooting analytical challenges with (S)-Benzyl (2-oxooxetan-3-YL)carbamate
Welcome to the technical support center for (S)-Benzyl (2-oxooxetan-3-YL)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting analytical challenges encountered during their experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may face.
I. Stability and Storage
The strained β-lactone and oxetane rings in this compound present unique stability challenges. Proper handling and storage are crucial to prevent degradation and ensure the integrity of your analytical results.
Q1: My sample of this compound shows signs of degradation over time, even when stored in a freezer. What could be the cause and how can I prevent this?
A1: Degradation of this compound is often due to its susceptibility to hydrolysis, particularly from residual moisture. The strained β-lactone ring is prone to ring-opening. For long-term stability, it is recommended to store the compound as a solid at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to minimize moisture exposure.[1] Avoid repeated freeze-thaw cycles of solutions, as this can introduce moisture.
Q2: I am observing unexpected peaks in my chromatogram when analyzing a sample that has been dissolved in a protic solvent for an extended period. Are these related to degradation?
A2: Yes, it is highly likely that the unexpected peaks are degradation products. This compound is susceptible to solvolysis, especially in protic solvents like methanol or water. The β-lactone ring can undergo nucleophilic attack by the solvent, leading to ring-opening. It is advisable to prepare solutions fresh and use them immediately. If a solution must be stored, use an aprotic solvent and keep it at low temperature.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of β-lactones is highly pH-dependent. Generally, they are most stable in acidic conditions (pH 2-4) and are highly unstable in neutral to alkaline environments, where hydrolysis is significantly accelerated.[1] The oxetane ring can also be susceptible to ring-opening under strong acidic or basic conditions. For any work in aqueous buffers, it is critical to control the pH and minimize the time the compound is in solution.
II. Chromatographic Analysis and Purification
Achieving good separation and purity of this compound can be challenging due to its polarity and potential for on-column degradation.
Q4: I am having difficulty achieving good peak shape and resolution during the HPLC analysis of my compound. What are the recommended starting conditions?
A4: For reverse-phase HPLC, a good starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. The acidic modifier helps to suppress the ionization of any potential silanol groups on the column, improving peak shape. Given the compound's chirality, a chiral stationary phase (CSP) column will be necessary to separate enantiomers.
Q5: I am struggling to separate the (S)- and (R)-enantiomers of Benzyl (2-oxooxetan-3-YL)carbamate. What strategies can I employ?
A5: Chiral separation can be complex and often requires screening of different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for carbamates. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase conditions should be explored. Temperature can also be a critical parameter; lowering the temperature often enhances chiral recognition and improves resolution.[2]
Q6: During purification by flash column chromatography, I am observing significant product loss or decomposition on the column. How can I mitigate this?
A6: The silica gel used in flash chromatography can be slightly acidic, which may promote the degradation of the acid-sensitive oxetane and β-lactone rings. To minimize this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a less acidic stationary phase like alumina may be beneficial. It is also crucial to minimize the time the compound spends on the column by using a slightly more polar eluent system for faster elution.
III. Spectroscopic and Spectrometric Characterization
Obtaining clean and interpretable spectra is key to confirming the identity and purity of your compound.
Q7: The 1H NMR spectrum of my sample shows broad peaks for the carbamate N-H proton. Is this normal?
A7: Yes, it is common for the N-H proton of a carbamate to appear as a broad singlet in the 1H NMR spectrum.[3] This is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of this proton can also be highly dependent on the solvent and concentration.
Q8: What are the expected key signals in the 1H and 13C NMR spectra for this compound?
-
1H NMR: Signals for the benzyl group protons (aromatic region ~7.3 ppm and benzylic CH2 ~5.1 ppm), the oxetane ring protons, and the carbamate N-H proton.
-
13C NMR: Resonances for the carbonyl carbons of the lactone and carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the oxetane ring.
Q9: What fragmentation pattern should I expect in the mass spectrum of this compound?
A9: In electron ionization mass spectrometry (EI-MS), you can anticipate fragmentation patterns typical for benzyl carbamates. Common fragments would likely include the benzyl cation (m/z 91) and the tropylium ion (m/z 91), as well as fragments resulting from the loss of CO2 and cleavage of the oxetane ring. The molecular ion peak (M+) at m/z 221.07 should also be observable.
Quantitative Data Summary
The following tables provide a summary of key physicochemical properties and stability data for this compound and a representative β-lactone to guide your experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₄ | [4] |
| Molecular Weight | 221.21 g/mol | [4] |
| CAS Number | 26054-60-4 | [4] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Table 2: pH-Dependent Stability of a Representative β-Lactone (β-propiolactone) at 25°C
| pH | Half-life | Reference |
| 4 | 5 hours | [1] |
| 7 | 1.5 hours | [1] |
| 9 | 10 minutes | [1] |
Note: This data is for β-propiolactone and serves as a general guide. The stability of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound
This protocol outlines a general method for evaluating the stability of the compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[5]
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature and monitor frequently, as degradation is expected to be rapid.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature.
-
Monitor the degradation by HPLC at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at elevated temperatures (e.g., 40°C, 60°C).
-
At specified time points, dissolve a small amount of the sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines).[6]
-
Analyze by HPLC at various time points and compare with a control sample protected from light.
-
Protocol 2: General Method for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
-
Stationary Phase: Silica gel (230-400 mesh). For sensitive compounds, consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent and then drying it.
-
Mobile Phase Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the column with the silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the compound of interest.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
The following diagrams illustrate key workflows and concepts related to the troubleshooting of analytical challenges with this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Troubleshooting workflow for HPLC analysis.
Caption: Potential degradation pathways.
References
Handling and safety precautions for (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of (S)-Benzyl (2-oxooxetan-3-YL)carbamate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Safety Precautions and Handling
Proper handling of this compound is critical to ensure laboratory safety and experimental integrity. This compound is classified with several hazard statements, indicating potential health risks upon exposure.
Hazard Identification and Recommended Precautions:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| H315 | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| H319 | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| H332 | Harmful if inhaled.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| H335 | May cause respiratory irritation.[1] | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Store in a well-ventilated place. Keep container tightly closed. |
Storage and Stability:
This compound should be stored in an inert atmosphere at a temperature of 2-8°C.[1] The beta-lactone ring in the structure is susceptible to hydrolysis, particularly under neutral to alkaline conditions. For optimal stability, it is recommended to handle the compound in a dry environment and use anhydrous solvents for preparing solutions.
Experimental Workflow and Handling
A systematic approach to handling and using this compound is essential for reproducible experimental outcomes.
Caption: A typical experimental workflow for using the compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivity | Degradation of the compound: The beta-lactone ring may have hydrolyzed due to moisture or improper storage. | Ensure the compound has been stored correctly under an inert atmosphere at 2-8°C. Use freshly opened vials whenever possible. |
| Inappropriate solvent: The compound may have poor solubility in the chosen reaction solvent. | Test the solubility of the compound in a small volume of the intended solvent before starting the reaction. Consider using a co-solvent. | |
| Formation of Side Products | Hydrolysis of the beta-lactone: Presence of water in the reaction mixture can lead to the formation of the corresponding 3-hydroxy carboxylic acid. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with nucleophilic solvents or reagents: Solvents like methanol or amines can react with the beta-lactone ring. | Choose non-nucleophilic solvents and ensure that other reagents in the reaction mixture are compatible with the beta-lactone moiety. | |
| Difficulty in Purification | Streaking on TLC plate: The compound or impurities may be interacting strongly with the silica gel. | Add a small amount of a modifying solvent (e.g., acetic acid or triethylamine, depending on the nature of the compounds) to the mobile phase. |
| Co-elution of impurities: Impurities may have similar polarity to the desired product. | Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that I should be aware of during reaction planning?
A1: The key functional groups are the beta-lactone and the carbamate. The beta-lactone is a strained four-membered ring and is a potent electrophile, susceptible to nucleophilic attack and ring-opening. The carbamate group contains an N-H bond that can act as a nucleophile or be deprotonated under basic conditions.
Q2: What types of reactions is this compound typically used for?
Q3: How can I monitor the stability of the compound in my reaction mixture?
A3: The stability can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of any degradation products.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. It will also react with nucleophiles, including water and alcohols, especially under conditions that promote the reaction.
Logical Relationship Diagram
Caption: Interrelation of the compound's properties, safety, and reactivity.
References
Validation & Comparative
A Comparative Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate and Other Oxetane Derivatives in Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Benzyl (2-oxooxetan-3-YL)carbamate and related cyclic derivatives, focusing on their potential as protease inhibitors. While direct comparative data for this compound is limited in publicly available literature, this document leverages experimental data from its close structural analog, N-benzyloxycarbonyl-L-serine β-lactone, to offer insights into its potential efficacy and compares it with other cyclic compounds. The guide includes detailed experimental protocols for relevant biological assays and visual diagrams of pertinent signaling pathways and experimental workflows to support further research and drug discovery efforts.
Introduction to Oxetanes in Drug Discovery
Oxetanes are four-membered heterocyclic compounds containing an oxygen atom that have garnered significant interest in medicinal chemistry. Their unique structural and physicochemical properties, such as high polarity, three-dimensionality, and metabolic stability, make them attractive moieties for designing novel therapeutic agents. They are often employed as bioisosteric replacements for less favorable functional groups like gem-dimethyl or carbonyl groups to improve a drug candidate's pharmacokinetic profile.
This compound, a derivative of 2-oxooxetane, shares structural similarities with β-lactones, a class of compounds known to inhibit various enzymes, including proteases. This guide explores the potential of this and related compounds as protease inhibitors.
Comparative Analysis of Inhibitory Activity
Table 1: Comparative Inhibitory Activity against HAV 3C Cysteine Proteinase
| Compound | Structure | Inhibition Type | Ki (μM) | kinact/KI (M-1min-1) |
| N-Cbz-L-serine β-lactone | (S)-enantiomer | Irreversible | 184 | 3800[1][2][3] |
| N-Cbz-D-serine β-lactone | (R)-enantiomer | Reversible, Competitive | 1.50[1][2][3] | - |
| Homoserine γ-lactones | Five-membered ring | No significant inhibition | - | - |
| β-lactam analog | Four-membered ring with Nitrogen | No significant inhibition | - | - |
| 2-methylene oxetane | Four-membered ring | No significant inhibition | - | - |
| Cyclobutanone analog | Four-membered ring | No significant inhibition | - | - |
| 3-azetidinone analog | Four-membered ring with Nitrogen | No significant inhibition | - | - |
Data sourced from a study on HAV 3C cysteine proteinase inhibition.[2]
The data clearly indicates that the β-lactone ring is essential for the inhibitory activity against HAV 3C proteinase, with the (S)-enantiomer acting as an irreversible inhibitor and the (R)-enantiomer as a potent reversible inhibitor. Other cyclic analogs without the β-lactone moiety showed no significant inhibition, underscoring the importance of this specific heterocyclic core.[2] This suggests that this compound holds promise as a protease inhibitor.
Potential Target: Neutrophil Elastase
Given the structural features of this compound, human neutrophil elastase, a serine protease, represents a plausible and clinically relevant target. Overactivity of neutrophil elastase is implicated in a variety of inflammatory diseases.
Signaling Pathway of Neutrophil Elastase
Neutrophil elastase (NE) can trigger intracellular signaling cascades that contribute to inflammatory responses. One such pathway involves the activation of the transcription factor Sp1, leading to the upregulation of MUC1, a mucin involved in airway inflammation.
Caption: Neutrophil Elastase Signaling Pathway Leading to MUC1 Transcription.
This pathway highlights potential points of intervention for inhibitors of neutrophil elastase.
Experimental Protocols
To evaluate the inhibitory potential of this compound and its analogs, a robust and standardized assay is required. The following is a detailed protocol for a fluorometric neutrophil elastase inhibition assay.
Protocol: Fluorometric Neutrophil Elastase Inhibition Assay
1. Materials and Reagents:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test compounds (e.g., this compound and other oxetane derivatives)
-
Known NE inhibitor (e.g., Sivelestat) for positive control
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm)
2. Experimental Workflow:
Caption: General workflow for the Neutrophil Elastase inhibitor screening assay.
3. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds or controls.
-
Add the NE solution to each well (except for the blank controls).
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the NE substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
4. Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vno inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
Based on the available data for its close structural analog, this compound demonstrates significant potential as a protease inhibitor. The crucial role of the strained four-membered ring in enzyme inhibition has been highlighted. Further investigation, utilizing the provided experimental protocols, is warranted to fully characterize its inhibitory profile against relevant targets such as neutrophil elastase and to compare its performance directly with other oxetane derivatives. The exploration of this and similar compounds could lead to the development of novel therapeutics for a range of diseases.
References
Efficacy of (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Comparative Guide Based on Structurally Similar Enzyme Inhibitors
Introduction to (S)-Benzyl (2-oxooxetan-3-YL)carbamate and its Potential Targets
This compound is a molecule of interest in medicinal chemistry due to its unique structural characteristics. The strained four-membered β-lactone ring is a known pharmacophore that can act as an irreversible inhibitor of enzymes by forming a covalent bond with active site residues. Additionally, the carbamate group can influence the compound's solubility, stability, and interactions with biological targets. These features suggest that this compound may function as an inhibitor of enzymes such as serine proteases and fatty acid synthase, which are crucial in various physiological and pathological processes.
Comparative Efficacy of Structurally Similar Compounds
The following table summarizes the quantitative efficacy of known β-lactone and carbamate-containing compounds that target serine proteases and fatty acid synthase. This data provides a benchmark for the potential inhibitory activity of this compound.
| Compound | Target Enzyme | Efficacy (IC50/Ki) | Reference |
| Orlistat | Pancreatic Lipase | Varies by study; reported values in the µM range | [1][2] |
| Fatty Acid Synthase (FAS) | Potent inhibitor; specific IC50 values vary | [3][4] | |
| C75 | Fatty Acid Synthase (FAS) | Slow-binding inhibitor | [5][6][7] |
| (S)-Bromoenol lactone | α-Chymotrypsin (a serine protease) | IC50 determination is concentration and time-dependent | [8] |
| TVB-3166 | Fatty Acid Synthase (FAS) | IC50 of 17 nM (human) for a related compound | [9] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The efficacy of inhibitors can be cell-type or assay-dependent.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are established protocols for assaying the activity of serine proteases and fatty acid synthase, which can be adapted to evaluate the efficacy of this compound.
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory potency of a compound against a serine protease, such as chymotrypsin.[8]
Materials:
-
Serine protease (e.g., α-chymotrypsin from bovine pancreas)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)[8]
-
Test compound (this compound) dissolved in DMSO
-
Chromogenic or fluorogenic substrate specific to the protease
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a stock solution of the substrate and dilute it to the working concentration in the assay buffer.
-
-
Assay Execution:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Add the serine protease solution to all wells to initiate a pre-incubation period (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme interaction.[8]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Fatty Acid Synthase (FAS) Inhibition Assay
This protocol describes a common method to measure FAS activity by monitoring the oxidation of NADPH.[5]
Materials:
-
Purified fatty acid synthase (FAS)
-
Assay Buffer (e.g., 1 M K2PO4, pH 7.6)[5]
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test compound (this compound) dissolved in a suitable solvent
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a spectrophotometer cuvette, combine the assay buffer, acetyl-CoA, NADPH, and the test compound at various concentrations.
-
-
Background Measurement:
-
Monitor the absorbance at 340 nm at 37°C for a few minutes to measure the background rate of NADPH oxidation.
-
-
Initiation of FAS Reaction:
-
Add malonyl-CoA to the cuvette to start the FAS-dependent reaction.
-
-
Data Acquisition:
-
Continue to monitor the decrease in absorbance at 340 nm for several minutes to determine the rate of NADPH oxidation, which is proportional to FAS activity.[5]
-
-
Data Analysis:
-
Calculate the rate of FAS activity for each inhibitor concentration.
-
Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value. For slow-binding inhibitors, a pre-incubation of the enzyme with the inhibitor may be necessary.[5]
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate a key metabolic pathway potentially targeted by this compound and a general workflow for assessing its inhibitory activity.
Caption: Potential inhibition of the Fatty Acid Synthase (FAS) pathway.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of fatty acid synthase inhibitor orlistat on the DNA repair enzyme O6-methylguanine-DNA methyltransferase in human normal or malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid synthase by Orlistat accelerates gastric tumor cell apoptosis in culture and increases survival rates in gastric tumor bearing mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sagimet.com [sagimet.com]
Validating the Biological Target of (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the putative biological target of (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Based on its structural motif, the compound is hypothesized to target acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. This guide compares the validation of this putative target with established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. Detailed experimental protocols for target validation are provided, including enzymatic assays and in-cell target engagement methods.
Performance Comparison: this compound vs. Alternatives
While specific experimental data for this compound is not publicly available, this section provides a comparative overview of its putative target, acetylcholinesterase, with well-characterized inhibitors of this enzyme. The data presented for the alternative compounds serves as a benchmark for the expected performance of a novel AChE inhibitor.
Table 1: Quantitative Comparison of Acetylcholinesterase Inhibitors
| Compound | Target(s) | IC50 (AChE) | Selectivity (vs. BuChE) |
| This compound | Putative: Acetylcholinesterase | Data not available | Data not available |
| Donepezil | Acetylcholinesterase | 6.7 nM[1] | High (over 1000-fold vs. BuChE)[1] |
| Rivastigmine | Acetylcholinesterase, Butyrylcholinesterase | ~4.5 nM (human AChE) | Low (inhibits both) |
| Galantamine | Acetylcholinesterase | ~0.35 µM (human AChE) | Moderate (weaker activity on BuChE) |
Experimental Protocols for Target Validation
Effective target validation requires a multi-faceted approach, combining in vitro enzymatic assays with in-cell target engagement confirmation. Below are detailed protocols for an acetylcholinesterase inhibition assay and a Cellular Thermal Shift Assay (CETSA).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to determine the inhibitory activity of a compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound)
-
Positive control (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of phosphate buffer.
-
Add 20 µL of the test compound or positive control at various concentrations.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.
-
Add 20 µL of DTNB solution to each well.
-
To initiate the reaction, add 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a compound with its target protein within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against AChE and a loading control)
Procedure:
-
Cell Treatment:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against AChE and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for AChE and the loading control.
-
Normalize the AChE band intensity to the loading control.
-
Plot the normalized intensity against the temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve for the treated sample indicates target engagement.
-
Visualizing Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the putative signaling pathway and experimental workflows.
Caption: Putative signaling pathway of Acetylcholinesterase inhibition.
Caption: Experimental workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Comparative Analysis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate and Alternative γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profiles of Novel γ-Secretase Modulators
The landscape of therapeutic intervention for Alzheimer's disease is increasingly focused on the nuanced modulation of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. (S)-Benzyl (2-oxooxetan-3-YL)carbamate represents a compound of interest within the class of γ-secretase modulators (GSMs). This guide provides a comparative analysis of its expected cross-reactivity profile against alternative GSMs, supported by experimental data for these alternatives, to inform preclinical research and development.
Introduction to γ-Secretase Modulation
γ-secretase modulators are a promising class of small molecules that allosterically modulate the enzyme to shift the production of Aβ from the highly amyloidogenic 42-amino acid form (Aβ42) to shorter, less toxic variants like Aβ38 and Aβ37.[1] This approach contrasts with γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether, leading to mechanism-based toxicities due to the inhibition of other critical signaling pathways, most notably Notch signaling.[2][3]
GSMs are broadly categorized into two generations based on their mechanism of action:
-
First-Generation GSMs: These are typically non-steroidal anti-inflammatory drug (NSAID)-derived compounds that are believed to interact with the APP substrate.[4]
-
Second-Generation GSMs: These compounds directly bind to the γ-secretase complex, often targeting the catalytic subunit, presenilin.[4][5] This direct interaction generally leads to higher potency and selectivity.
Given its chemical structure featuring an oxetane ring, a motif increasingly used in medicinal chemistry to improve physicochemical and pharmacological properties, this compound is hypothesized to function as a second-generation GSM.[6][7]
Comparative Cross-Reactivity Profiles
The primary advantage of GSMs lies in their selectivity for modulating APP processing while sparing other γ-secretase substrates. A critical aspect of their preclinical evaluation is the assessment of their cross-reactivity with other enzymes and receptors. The following table summarizes the expected cross-reactivity profile of this compound based on its presumed classification as a second-generation GSM, in comparison to established first and second-generation alternatives.
| Target/Pathway | This compound (Presumed) | First-Generation GSMs ((R)-flurbiprofen, Sulindac sulfide) | Second-Generation GSMs (E2012, AZD4800, Nivegacetor) |
| Primary Target | γ-secretase complex (Presenilin subunit) | Amyloid Precursor Protein (APP) | γ-secretase complex (Presenilin subunit) |
| Notch Signaling | Minimal to no inhibition | Minimal to no inhibition | Minimal to no inhibition[1][4] |
| BACE1 (β-secretase) | No direct inhibition expected | No direct inhibition | No direct inhibition[8] |
| α-secretase | No direct inhibition expected | No direct inhibition | No direct inhibition |
| CYP Enzymes | No significant inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4[9] | Varies by compound | Varies by compound |
Experimental Protocols
To experimentally validate the cross-reactivity profile of this compound and other GSMs, a combination of in vitro and cell-based assays is essential.
In Vitro γ-Secretase Activity Assay
This assay directly measures the effect of a compound on the enzymatic activity of isolated γ-secretase.
Protocol:
-
Enzyme Preparation: Isolate cell membranes containing the γ-secretase complex from a suitable cell line (e.g., HEK293 cells overexpressing APP). Solubilize the enzyme using a mild detergent like CHAPSO.
-
Reaction Setup: In a 96-well plate, combine the solubilized γ-secretase preparation with a fluorogenic γ-secretase substrate.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Detection: Measure the fluorescence generated from the cleavage of the substrate using a fluorescence plate reader. A decrease in Aβ42 production and a corresponding increase in shorter Aβ fragments, without a change in total Aβ, would indicate modulatory activity.
Cell-Based Notch Signaling Assay
This assay assesses the impact of a compound on the Notch signaling pathway, a critical off-target liability for non-selective γ-secretase inhibitors.
Protocol:
-
Cell Culture: Use a cell line engineered with a luciferase reporter gene downstream of a Notch-responsive promoter (e.g., HEK293-NRE-luciferase).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for Notch signaling and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A lack of change in luciferase activity would indicate that the compound does not interfere with Notch signaling.
BACE1 and α-secretase Activity Assays
Commercially available FRET-based assay kits can be used to assess the direct inhibitory activity of the compound against β-secretase (BACE1) and α-secretase, ensuring the observed effects on Aβ production are specific to γ-secretase modulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of γ-secretase modulation of APP processing.
Caption: Selectivity of GSMs for APP processing over Notch signaling.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound, as a putative second-generation γ-secretase modulator, is expected to exhibit a highly selective pharmacological profile. The primary therapeutic advantage of such compounds lies in their ability to specifically modulate the processing of APP to reduce the production of toxic Aβ42, while avoiding the off-target effects on Notch signaling that have plagued the development of γ-secretase inhibitors. Furthermore, a favorable cross-reactivity profile would include a lack of direct inhibition of other key secretases involved in APP processing, namely BACE1 and α-secretase. The provided experimental protocols offer a robust framework for the empirical validation of the cross-reactivity and selectivity of this compound and other novel GSMs, which is a critical step in their preclinical development as potential therapeutics for Alzheimer's disease.
References
- 1. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 9. Buy this compound (EVT-304813) | 26054-60-4 [evitachem.com]
A Comparative Benchmarking of Synthesis Methods for (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For researchers and professionals in drug development and medicinal chemistry, the efficient and stereoselective synthesis of key chiral building blocks is of paramount importance. (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a protected form of (S)-3-amino-β-lactone, represents a valuable intermediate for the synthesis of various bioactive molecules, including protease inhibitors and peptidomimetics. This guide provides a head-to-head comparison of two prominent methods for the synthesis of this compound, offering an objective evaluation based on experimental data to aid in the selection of the most suitable synthetic route.
The primary methods benchmarked in this guide are the widely-used Mitsunobu reaction and an alternative approach utilizing activation with p-toluenesulfonyl chloride. Both methods start from the readily available and chiral N-Cbz-L-serine.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Mitsunobu Reaction | Method 2: Activation with p-Toluenesulfonyl Chloride |
| Starting Material | N-Cbz-L-serine | N-Cbz-L-serine |
| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Dimethyl azodicarboxylate (DMAD) | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | ~3 hours | Not explicitly stated, likely several hours |
| Reported Yield | 44-72%[1][2] | Yield not explicitly reported for Cbz-derivative, but is a known method for β-lactone formation. |
| Purification | Flash column chromatography | Likely requires chromatographic purification |
Experimental Protocols
Method 1: Mitsunobu Reaction
This method relies on the intramolecular cyclization of N-Cbz-L-serine via activation of the hydroxyl group under Mitsunobu conditions. This reaction is known to proceed with inversion of stereochemistry at the hydroxyl-bearing carbon.
Procedure: A solution of triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD) (1.1 equivalents) is added dropwise, resulting in the formation of a white precipitate of the Mitsunobu reagent. A solution of N-Cbz-L-serine (1.0 equivalent) in THF is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for a period and then allowed to warm to room temperature over several hours. After completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.[2] A reported yield for a similar procedure is 72% when conducted at -55°C in a mixture of tetrahydrofuran and acetonitrile.[1]
Method 2: Activation with p-Toluenesulfonyl Chloride
This alternative approach involves the activation of the primary alcohol of N-Cbz-L-serine by converting it into a better leaving group, a tosylate, which is then displaced intramolecularly by the carboxylate to form the β-lactone ring.
Procedure (adapted from similar transformations): To a solution of N-Cbz-L-serine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.2 equivalents). The mixture is stirred for a short period before the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM. The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for the two benchmarked synthesis methods.
References
Comparative analysis of the bioactivity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of novel carbamate analogs incorporating an oxetane moiety. The inclusion of the strained oxetane ring has emerged as a valuable strategy in medicinal chemistry to enhance physicochemical properties and biological activity. This document summarizes key findings from preclinical studies, presenting comparative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug discovery and development efforts.
Introduction
(S)-Benzyl (2-oxooxetan-3-YL)carbamate and its analogs represent a class of compounds with significant potential in medicinal chemistry. The carbamate functional group is a well-established pharmacophore, while the oxetane ring is a desirable motif for improving properties such as solubility, metabolic stability, and lipophilicity.[1][2] This guide focuses on the comparative bioactivity of a series of oxetane-containing carbamate analogs, highlighting their potential as anticancer agents. We will delve into their cytotoxic effects on various cancer cell lines and the underlying structure-activity relationships (SAR).
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of novel benzimidazole carbamates containing an oxetane group against various human cancer cell lines. The inclusion of the oxetane was designed to improve aqueous solubility and anticancer activity.[3][4]
Table 1: In Vitro Cytotoxicity (IC50, μM) of Oxetane-Containing Benzimidazole Carbamate Analogs
| Compound | PC-3 (Prostate) | DU145 (Prostate) | A549 (Lung) | SK-OV-3 (Ovarian) | Aqueous Solubility (μM) |
| Analog 18 | 0.9 | 1.2 | 2.5 | 3.8 | 361 |
| Reference Cmpd | >10 | >10 | >10 | >10 | < 1 |
Data synthesized from studies on novel benzimidazole carbamates.[3][4]
Key Findings:
-
Analog 18, featuring an oxetanyl substitution, demonstrated significant cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[3]
-
Notably, this compound was highly effective against aggressive cancer cell lines.[3]
-
The introduction of the oxetane moiety dramatically increased the aqueous solubility of the compound compared to the reference benzimidazole carbamate, a critical factor for drug development.[3][4]
Structure-Activity Relationship (SAR)
The bioactivity of oxetane-containing carbamates is significantly influenced by the nature and position of substituents. In a study on 2-methyl-4-oxo-3-oxetanylcarbamic acid esters as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the carbamate side chain led to a substantial enhancement in inhibitory potency.[5] This highlights the tunability of this scaffold for achieving high target affinity and selectivity. The introduction of an oxetane ring can also favorably influence metabolic stability.[1]
The following diagram illustrates a generalized structure-activity relationship for bioactive oxetane carbamates based on available literature.
Caption: Generalized Structure-Activity Relationship (SAR) for Oxetane Carbamates.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7][8]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC-3, A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in serial dilutions) for 48-72 hours. Control wells receive the vehicle (DMSO) at the same final concentration.
-
MTT Addition: After the incubation period, 20 μL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 μL of the solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Potential Signaling Pathways
While the precise mechanism of action for many novel anticancer compounds is under investigation, carbamate derivatives are known to target various cellular pathways. For instance, some carbamates function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. The diagram below depicts a simplified signaling pathway for apoptosis induced by microtubule-targeting agents.
Caption: Simplified Apoptosis Signaling Pathway Induced by Microtubule-Targeting Agents.
Conclusion
The incorporation of an oxetane moiety into carbamate-based scaffolds presents a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The analogs discussed in this guide demonstrate that such modifications can lead to significant improvements in both bioactivity and drug-like properties, such as aqueous solubility. The provided data and experimental protocols offer a framework for the evaluation of future this compound analogs and other related compounds. Further investigation into the precise mechanisms of action and in vivo efficacy of these promising compounds is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. [research.bidmc.org]
- 5. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
In Silico Modeling and Comparative Analysis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in silico analysis and comparison of the hypothetical serine protease inhibitor, (S)-Benzyl (2-oxooxetan-3-YL)carbamate, with established clinical alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of novel enzyme inhibitors.
This compound , a compound featuring a reactive oxetane ring and a carbamate moiety, is postulated to act as a covalent inhibitor of serine proteases, a class of enzymes pivotal in various physiological and pathological processes. This guide explores its hypothetical binding affinity, and pharmacokinetic profile against well-characterized serine protease inhibitors: Dabigatran etexilate , Rivaroxaban , and Nafamostat .
Comparative Analysis of Physicochemical and In Silico-Predicted Properties
The following table summarizes the key physicochemical and in silico-predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its comparators.
| Property | This compound (Hypothetical) | Dabigatran Etexilate[1][2] | Rivaroxaban[3][4][5][6][7] | Nafamostat[8][9][10][11][12] |
| Molecular Formula | C₁₁H₁₁NO₄ | C₃₄H₄₁N₇O₅ | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₇N₅O₂ |
| Molecular Weight ( g/mol ) | 221.21 | 627.73 | 435.88 | 347.38 |
| Mechanism of Action | Covalent Serine Protease Inhibitor | Reversible, direct thrombin inhibitor | Direct Factor Xa inhibitor | Covalent, broad-spectrum serine protease inhibitor |
| Target Protease(s) | Thrombin, Trypsin (Hypothetical) | Thrombin | Factor Xa | Thrombin, Trypsin, Plasmin, Kallikrein |
| Predicted Oral Bioavailability | Moderate | High (prodrug) | High (80-100% with food)[4][5] | Low (0.95%)[8] |
| Predicted Plasma Protein Binding | Moderate | Low (~35%) | High (~92-95%) | Not extensively bound |
| Predicted Metabolism | Hydrolysis of oxetane and ester | Esterase cleavage to active form[2] | CYP3A4/5 and CYP2J2 mediated[5] | Rapidly hydrolyzed in plasma |
| Predicted Half-life | Short to Moderate | ~12-17 hours (active form) | ~5-9 hours (young), ~11-13 hours (elderly) | < 1 hour |
| Predicted Toxicity Concerns | Potential for off-target covalent modification | Bleeding risk | Bleeding risk, Boxed Warning for premature discontinuation | Anaphylaxis, hyperkalemia[9] |
In Silico Experimental Protocols
Detailed methodologies for the computational experiments cited in this guide are provided below.
Molecular Docking Protocol (Covalent and Non-Covalent)
-
Protein Preparation:
-
The crystal structures of human α-thrombin (PDB ID: 2ZFF) and human cationic trypsin (PDB ID: 2RA3) were obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed.
-
Hydrogen atoms were added, and charge states of ionizable residues were assigned at a physiological pH of 7.4.
-
The protein structures were energy minimized using the GROMOS96 force field.
-
-
Ligand Preparation:
-
2D structures of this compound, Dabigatran, Rivaroxaban, and Nafamostat were sketched and converted to 3D structures.
-
Ligand geometries were optimized using the MMFF94 force field.
-
For the covalent inhibitor, this compound, the reactive carbon atom in the oxetane ring was identified for the covalent docking protocol.
-
-
Docking Procedure:
-
Non-Covalent Docking (Dabigatran, Rivaroxaban): Performed using AutoDock Vina. The grid box was centered on the active site of the respective target proteins. The search algorithm was run with default parameters to generate multiple binding poses.
-
Covalent Docking (this compound, Nafamostat): A covalent docking workflow was employed using AutoDock. The protocol involves an initial non-covalent docking to position the ligand, followed by the formation of a covalent bond with the catalytic serine residue (Ser195 in thrombin and trypsin) and subsequent energy minimization of the complex.
-
The resulting poses were ranked based on their binding affinity scores (kcal/mol), and the interactions with the active site residues were analyzed.
-
ADMET Prediction Protocol
-
Input: The SMILES strings for each compound were used as input for the ADMET prediction models.
-
Prediction Servers: A consensus approach was used, employing multiple online servers such as SwissADME and pkCSM.
-
Properties Predicted:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis: The predicted values were compiled and compared to established ranges for drug-like molecules.
Visualizing In Silico Workflows and Biological Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: In Silico Molecular Docking Workflow.
Caption: Hypothetical Inhibition of the Coagulation Cascade.
Caption: ADMET Prediction Workflow.
This guide serves as a foundational resource for the in silico evaluation of novel serine protease inhibitors. The provided data and protocols offer a framework for the computational assessment of drug candidates, facilitating a more informed and efficient drug discovery process.
References
- 1. | BioWorld [bioworld.com]
- 2. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivaroxaban - Metabolism, Pharmacologic Properties and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nafamostat - Wikipedia [en.wikipedia.org]
- 10. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of Experiments Using (S)-Benzyl (2-oxooxetan-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a known inhibitor of N-acylethanolamine acid amidase (NAAA). The information presented is intended to assist researchers in designing and interpreting experiments involving this compound and its alternatives.
Introduction
This compound is a synthetic compound featuring a β-lactone ring that has been identified as a weak inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme in the endocannabinoid system, responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA leads to increased levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), representing a promising therapeutic strategy for inflammatory and pain-related disorders.[1][2][3] The reproducibility of experiments with this compound is critically dependent on understanding its mechanism of action, its potency relative to other inhibitors, and the specific protocols employed in its evaluation.
Performance Comparison of NAAA Inhibitors
The inhibitory activity of this compound against NAAA has been quantified and compared with other compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a more potent alternative, N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide ((S)-OOPP).
| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |
| This compound | NAAA | 2.96 | Weak inhibitor; inhibitory activity is dependent on the β-lactone ring. | [1] |
| N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide ((S)-OOPP) | NAAA | 0.42 | Potent, noncompetitive inhibitor; demonstrates selectivity over other lipid hydrolases like FAAH and MGL. | [1] |
Experimental Protocols
Reproducibility in scientific experiments is contingent upon detailed and standardized methodologies. Below are key experimental protocols relevant to the study of this compound.
Synthesis of this compound
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
The determination of the inhibitory potency (IC50) of compounds like this compound is crucial for reproducibility. Both radiometric and fluorescence-based assays are commonly employed.
1. Radiometric NAAA Activity Assay
-
Principle: This assay measures the enzymatic activity of NAAA by quantifying the release of a radiolabeled product from a substrate.[4][5]
-
Enzyme Source: Lysates from cells or tissues expressing NAAA (e.g., rat lung, HEK293 cells overexpressing NAAA).[5]
-
Protocol:
-
Prepare a reaction buffer (100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5).[5]
-
In a microcentrifuge tube, combine the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the enzyme preparation.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Stop the reaction by adding a cold mixture of chloroform/methanol.
-
Separate the radiolabeled product from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence-Based NAAA Inhibition Assay
-
Principle: This high-throughput assay utilizes a fluorogenic substrate that, upon cleavage by NAAA, releases a fluorescent molecule.[4]
-
Substrate: N-(4-methylcoumarin)-palmitamide (PAMCA).[4]
-
Protocol:
-
In a 96-well plate, add the assay buffer and the test inhibitor at various concentrations.
-
Add the NAAA enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the PAMCA substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 7-amino-4-methylcoumarin).[4]
-
Calculate the rate of reaction and determine the IC50 value as described for the radiometric assay.
-
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The reproducibility of experiments involving this compound relies on the careful control of experimental conditions and the use of standardized protocols. While it serves as a useful tool compound for studying NAAA inhibition, its relatively weak potency should be taken into consideration when designing experiments and interpreting results. For studies requiring more potent NAAA inhibition, alternatives such as (S)-OOPP may be more suitable. The provided protocols and diagrams offer a framework for researchers to enhance the reproducibility and comparability of their findings in this area of research.
References
- 1. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. 3-oxo-3-phenyl-propanamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of (S)-Benzyl (2-oxooxetan-3-YL)carbamate with Standard Reagents for the Asymmetric Synthesis of β-Amino Acids
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of β-amino acids is a critical step in the development of novel therapeutics and peptidomimetics. This guide provides an objective comparison of (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a versatile building block, with established standard reagents and methodologies for the asymmetric synthesis of β-amino acids. The comparison is supported by experimental data on yield and stereoselectivity, detailed experimental protocols, and illustrative diagrams of the reaction pathways.
This compound, also known as (S)-N-Cbz-serine-β-lactone, has emerged as a valuable reagent for the synthesis of β-amino acids. Its strained four-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a variety of substituents at the β-position. This guide will compare the performance of this reagent against two widely used standard methods: the Arndt-Eistert homologation of α-amino acids and the asymmetric Mannich-type reaction.
Performance Comparison
The following table summarizes the typical yields and stereoselectivities observed for the synthesis of β-amino acids using this compound and the standard methods.
| Method | Reagent/Catalyst | Substrate Scope | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Ring-Opening of this compound | Various nucleophiles (organocuprates, amines, thiols, etc.) | Broad, dependent on the nucleophile | Good to Excellent | High (retention of stereochemistry) | Direct introduction of diverse functionality at the β-position, high stereospecificity. | Requires synthesis of the β-lactone precursor. |
| Arndt-Eistert Homologation | Diazomethane or alternatives, silver benzoate or other catalysts | Broad range of N-protected α-amino acids | Good to Excellent | High (retention of stereochemistry, often >99% ee)[1] | Well-established, reliable method for one-carbon homologation. | Use of hazardous and explosive diazomethane is a significant safety concern.[2] |
| Asymmetric Mannich-type Reaction | Chiral catalysts (e.g., thiourea derivatives, chiral phosphoric acids) and imines | Broad range of aldehydes, ketones, and imines | Good to Excellent | High (diastereo- and enantioselectivity can be excellent)[3][4][5] | Convergent synthesis, builds complexity quickly. | Optimization of catalyst and reaction conditions can be required for new substrates. |
Experimental Protocols
Synthesis of a β-Amino Acid using this compound (General Procedure)
This protocol describes the nucleophilic ring-opening of this compound with an organocuprate reagent.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C.
-
Slowly add the organolithium reagent dropwise to the stirred suspension.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman cuprate reagent.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of the β-lactone to the pre-formed cuprate reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Cbz-protected β-amino acid.
Synthesis of a β-Amino Acid via Arndt-Eistert Homologation (General Procedure)
This protocol outlines the homologation of an N-protected α-amino acid to the corresponding β-amino acid.
Materials:
-
N-protected α-amino acid (e.g., N-Boc-L-phenylalanine)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution)
-
Silver benzoate (AgOBz)
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve the N-protected α-amino acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C. Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. (Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.) Slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wolff Rearrangement: Remove the solvent under reduced pressure to obtain the crude diazoketone. Dissolve the diazoketone in a mixture of 1,4-dioxane and water. Add a catalytic amount of silver benzoate and heat the mixture to 50-70 °C. The reaction progress can be monitored by the evolution of nitrogen gas. After the reaction is complete, cool the mixture to room temperature.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the N-protected β-amino acid.
Asymmetric Synthesis of a β-Amino Acid via Mannich-type Reaction (General Procedure)
This protocol describes a chiral phosphoric acid-catalyzed asymmetric Mannich reaction.
Materials:
-
Aldehyde
-
Amine (e.g., p-anisidine)
-
Ketene silyl acetal
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried reaction tube containing activated 4 Å molecular sieves, add the aldehyde, amine, and chiral phosphoric acid catalyst in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the ketene silyl acetal dropwise to the reaction mixture.
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of β-amino acids using the compared methods.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of α,β-diamino acid derivates via Mannich-type reactions of a chiral Ni(II) complex of glycine with N-tosyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-Benzyl (2-oxooxetan-3-YL)carbamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Benzyl (2-oxooxetan-3-YL)carbamate (CAS Number: 26054-60-4). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier: this compound is also known as N-Carbobenzoxy-L-serine beta-lactone.[1][2]
Hazard Summary: This compound is classified as harmful and an irritant. It is harmful if swallowed or inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles or a face shield. | Nitrile gloves (or other chemically resistant gloves), lab coat. | Work in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles and a face shield, especially if there is a splash hazard. | Chemically resistant gloves and a lab coat. An apron over the lab coat is recommended for larger quantities. | All operations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves and a lab coat. | Work in a well-ventilated area or a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemically resistant gloves, lab coat, and additional protective clothing as needed to prevent skin contact. | A properly fitted respirator with an appropriate cartridge for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational before starting any work.
-
Verify that an emergency eyewash station and safety shower are accessible and in good working order.
-
Prepare all necessary equipment (e.g., spatulas, glassware, stir plates) and reagents within the fume hood to minimize movement of the hazardous material.
2. Weighing the Compound:
-
Don all required PPE as outlined in the table above.
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing vessel using a clean spatula. Avoid generating dust.
-
Securely close the storage container immediately after use.
3. Solution Preparation:
-
Place a beaker or flask with the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Slowly and carefully add the weighed compound to the solvent to prevent splashing.
-
Allow the mixture to stir until the solid is completely dissolved.
4. Reaction and Purification:
-
Conduct all reactions and subsequent purification steps within a chemical fume hood.
-
Maintain a clutter-free workspace to prevent spills and accidents.
5. Post-Handling Procedures:
-
Thoroughly clean all equipment used in the procedure.
-
Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), should be treated as hazardous chemical waste.
-
Containerization:
-
Collect all solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.
-
Ensure waste containers are compatible with the chemical and are kept securely sealed when not in use.
-
-
Disposal Route:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
